2-Methyl-2H-tetrazole-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyltetrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5/c1-8-6-3(2-4)5-7-8/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHCYACRUYYBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 2-Methyl-2H-tetrazole-5-carbonitrile in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Niche Heterocycle
To the researchers, scientists, and drug development professionals who are navigating the intricate world of small molecule chemistry, this guide offers a comprehensive exploration into the solubility of 2-Methyl-2H-tetrazole-5-carbonitrile. This compound, with its unique constellation of a nitrogen-rich tetrazole ring and a reactive nitrile group, presents both opportunities and challenges in synthetic chemistry and pharmaceutical design.[1] The tetrazole moiety is a well-regarded bioisostere for carboxylic acids, enhancing metabolic stability and cell permeability, while the nitrile group serves as a versatile synthetic handle.[1][2]
Understanding and controlling the solubility of this molecule is paramount for its effective use, from reaction engineering and purification to formulation and bioavailability. This guide moves beyond a simple recitation of data. Instead, it provides a foundational understanding of the physicochemical principles governing its solubility, detailed protocols for its empirical determination, and a forward-looking perspective on predictive modeling. Every recommendation and protocol herein is designed to be a self-validating system, grounded in established scientific principles to ensure robustness and reproducibility in your laboratory.
Molecular Architecture and its Implications for Solubility
2-Methyl-2H-tetrazole-5-carbonitrile is a compact, planar molecule with a molecular weight of 109.09 g/mol and the chemical formula C₃H₃N₅.[1] Its structure is characterized by two key features that dictate its interactions with organic solvents:
-
The 2-Methyl-2H-tetrazole Ring: This five-membered aromatic ring is rich in nitrogen atoms, making it polar and capable of acting as a hydrogen bond acceptor. The methylation at the N-2 position is a critical determinant of its electronic distribution and steric profile. Unlike the 1H-tautomer which is more common in the solid state for many tetrazoles, the 2H-tautomer can be favored in certain environments.[3] The tetrazole ring itself is generally soluble in polar solvents such as water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3]
-
The 5-Carbonitrile Group: The nitrile (-C≡N) group is strongly polar and electron-withdrawing.[2][4] This enhances the electrophilicity of the nitrile carbon and influences the overall dipole moment of the molecule. The presence of the nitrile group can significantly impact the solubility profile compared to an unsubstituted tetrazole.
The interplay of these two functional groups results in a molecule with a notable dipole moment, capable of engaging in dipole-dipole interactions and hydrogen bonding. However, the absence of a hydrogen bond donor group limits its ability to self-associate via hydrogen bonds.
Theoretical Frameworks for Predicting Solubility
While empirical determination is the gold standard, theoretical models provide invaluable predictive power, enabling solvent screening and a deeper understanding of solute-solvent interactions.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy density of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
Each solvent and solute can be assigned a point in this three-dimensional "Hansen space." The closer a solute's HSP coordinates are to a solvent's, the higher its predicted solubility in that solvent. The distance (Ra) between a solute and a solvent in Hansen space is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[5]
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions.[6] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. This a priori predictive method does not rely on extensive experimental data for the specific solute-solvent system.[7] For a novel or sparsely studied molecule like 2-Methyl-2H-tetrazole-5-carbonitrile, COSMO-RS offers a pathway to estimate its solubility across a wide array of organic solvents, aiding in the rational selection of solvents for synthesis, crystallization, and formulation.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[8] This protocol is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solute at a specified temperature.
Materials and Equipment
-
2-Methyl-2H-tetrazole-5-carbonitrile (solid)
-
A range of analytical grade organic solvents (see Table 1 for suggestions)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Glass vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column (e.g., C18)
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2-Methyl-2H-tetrazole-5-carbonitrile to a series of glass vials. The excess solid is crucial to ensure saturation.
-
To each vial, add a known volume of a selected organic solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.[8]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[8]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC).
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of 2-Methyl-2H-tetrazole-5-carbonitrile. A calibration curve prepared from standards of known concentrations is essential for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility from the concentration of the saturated solution and the dilution factor.
-
Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.
-
Visualizing the Experimental Workflow
Sources
- 1. 2-Methyl-2H-tetrazole-5-carbonitrile | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. zenodo.org [zenodo.org]
- 7. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hansen-solubility.com [hansen-solubility.com]
A Technical Guide to the Thermodynamic Stability of 2-Methyl-Substituted Tetrazole Derivatives
Foreword: The Enduring Relevance of Tetrazoles in Modern Chemistry
Tetrazole derivatives represent a cornerstone in various chemical disciplines, from medicinal chemistry, where they serve as crucial bioisosteres for carboxylic acids, to materials science, where their high nitrogen content makes them valuable as energetic materials.[1] The thermodynamic stability of these compounds is a critical parameter that dictates their suitability for any given application. An unstable derivative may decompose under physiological conditions, rendering it ineffective as a drug, while a highly stable energetic material might lack the desired performance.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the factors governing the thermodynamic stability of a particularly important subclass: 2-methyl-substituted tetrazole derivatives. By integrating field-proven experimental insights with robust computational analysis, this document aims to elucidate the intricate relationship between structure and stability in these fascinating heterocyclic systems.
The Landscape of Isomeric Stability: 1-Methyl vs. 2-Methyl Tetrazoles
A fundamental aspect of tetrazole chemistry is the existence of two principal tautomers for N-substituted derivatives: the 1- and 2-substituted isomers. A recurring and critical theme in the study of their thermodynamic stability is the general observation that 2-substituted tetrazoles are thermodynamically more stable than their 1-substituted counterparts .
This greater stability of the 2-isomer has been consistently supported by both experimental and computational studies.[2] Computational analyses, particularly those employing Density Functional Theory (DFT), have shown that the 2H-tautomer is more prevalent in the gas phase.[2] This intrinsic stability is a key consideration in synthetic strategies, as reaction conditions can often influence the isomeric ratio of the products.
The underlying reasons for this stability difference are rooted in the electronic structure of the tetrazole ring. The positioning of the substituent at the N-2 position leads to a more favorable distribution of electron density and a higher degree of aromaticity in the tetrazole ring compared to the N-1 substitution.
The Role of the 5-Substituent: A Modulator of Thermodynamic Stability
While the 2-methyl substitution provides a baseline of stability, the nature of the substituent at the C-5 position plays a pivotal role in fine-tuning the overall thermodynamic properties of the molecule. The electronic and steric characteristics of this substituent can either enhance or diminish the stability of the tetrazole ring.
Electronic Effects: A Balancing Act of Induction and Resonance
The electronic nature of the 5-substituent directly influences the electron density within the tetrazole ring, thereby affecting its stability.
-
Electron-donating groups (EDGs) , such as alkyl (e.g., methyl, ethyl) and amino groups, generally tend to increase the electron density in the ring. This can, in some cases, slightly destabilize the ring by disrupting the aromatic system. However, the effect is often complex and can be counterbalanced by other factors.
-
Electron-withdrawing groups (EWGs) , such as nitro (NO₂), cyano (CN), and halo (F, Cl, Br) groups, pull electron density away from the tetrazole ring. This can have a stabilizing effect by delocalizing the electron density and strengthening the bonds within the ring. For instance, the introduction of a nitro group is a common strategy in the design of energetic materials to enhance their thermal stability.
Steric Effects: The Impact of Bulk and Conformation
The size and spatial arrangement of the 5-substituent can introduce steric strain, which can destabilize the molecule. Bulky substituents can lead to unfavorable interactions with the methyl group at the N-2 position or with neighboring molecules in the solid state, thereby increasing the molecule's internal energy and reducing its thermodynamic stability.
Quantifying Stability: A Dual Approach of Experiment and Computation
A comprehensive understanding of the thermodynamic stability of 2-methyl-substituted tetrazoles requires a synergistic approach that combines experimental measurements with theoretical calculations.
Experimental Determination of Thermodynamic Parameters
DSC and TGA are powerful thermal analysis techniques used to investigate the thermal behavior of materials.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It allows for the determination of melting points, decomposition temperatures, and enthalpies of phase transitions. For 2-methyl-substituted tetrazoles, DSC provides crucial information about their thermal stability and decomposition pathways.
-
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose and to identify the mass loss associated with the decomposition process.
Experimental Protocol: DSC Analysis of a 2-Methyl-Substituted Tetrazole Derivative
Objective: To determine the melting point and decomposition temperature of a synthesized 2-methyl-5-substituted tetrazole.
Materials:
-
2-methyl-5-substituted tetrazole sample (2-5 mg)
-
Aluminum or high-pressure stainless steel DSC pans and lids
-
DSC instrument
-
Inert purge gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the tetrazole sample into a DSC pan. For energetic materials, it is crucial to use a very small sample size and, if necessary, high-pressure crucibles to contain any potential rapid decomposition.[3]
-
Encapsulation: Hermetically seal the pan with a lid using a sample press. Ensure a proper seal to prevent any loss of volatile decomposition products.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the initial temperature to a value well below the expected melting point (e.g., 25 °C).
-
Set the heating rate, typically 5-10 °C/min for routine analysis.
-
Set the final temperature to a value beyond the expected decomposition temperature.
-
Start the inert purge gas flow (e.g., 50 mL/min).
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis:
-
The melting point (Tₘ) is determined as the onset or peak of the endothermic event.
-
The decomposition temperature (Tₑₓₒ) is determined as the onset of the exothermic event.
-
The enthalpy of fusion (ΔHₘ) can be calculated by integrating the area of the melting peak.
-
Bomb calorimetry is the gold standard for determining the enthalpy of combustion (ΔH°c) of a compound. From this value, the standard enthalpy of formation (ΔfH°) can be calculated, which is a fundamental measure of a molecule's thermodynamic stability.
Experimental Protocol: Determination of Enthalpy of Combustion using a Bomb Calorimeter
Objective: To determine the standard enthalpy of combustion of a 2-methyl-5-substituted tetrazole.
Materials:
-
2-methyl-5-substituted tetrazole sample (0.5-1.0 g)
-
Benzoic acid (for calibration)
-
Combustion bomb
-
Calorimeter jacket and water bath
-
Ignition wire
-
Oxygen cylinder with a pressure regulator
-
Digital thermometer (0.01 °C resolution)
Procedure:
-
Calibration:
-
Determine the heat capacity of the calorimeter (C_cal) by combusting a known mass of benzoic acid, which has a certified enthalpy of combustion.
-
-
Sample Preparation:
-
Press a pellet of the tetrazole sample (0.5-1.0 g).
-
Measure and record the mass of the pellet.
-
Attach a known length of ignition wire to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.
-
-
Assembly and Combustion:
-
Place a small amount of water (e.g., 1 mL) in the bottom of the bomb to saturate the atmosphere with water vapor.
-
Seal the bomb and purge it with oxygen to remove any nitrogen.
-
Pressurize the bomb with oxygen to approximately 25-30 atm.
-
Submerge the bomb in the calorimeter's water bath.
-
Allow the system to reach thermal equilibrium and record the initial temperature (T_initial).
-
Ignite the sample and record the temperature at regular intervals until a maximum temperature (T_final) is reached and the system begins to cool.
-
-
Data Analysis:
-
Calculate the total heat released (q_total) using the equation: q_total = C_cal * (T_final - T_initial)
-
Correct for the heat released by the combustion of the ignition wire.
-
Calculate the enthalpy of combustion (ΔH°c) per mole of the sample.
-
Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂), calculate the standard enthalpy of formation (ΔfH°) of the tetrazole derivative.[4]
-
Computational Chemistry: A Predictive Tool for Stability
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the thermodynamic stability of molecules. These methods allow for the calculation of various properties, including:
-
Heats of Formation (HOF): Calculated HOF values can be used to compare the relative stabilities of different isomers and to assess the impact of substituents. Isodesmic reactions are often employed to improve the accuracy of these calculations.
-
Bond Dissociation Energies (BDE): BDE calculations can identify the weakest bond in a molecule, providing insights into its initial decomposition pathway.
-
Aromaticity Indices: Various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be used to quantify the aromaticity of the tetrazole ring, which is directly related to its stability.
dot
Caption: A typical workflow for the computational determination of the thermodynamic stability of 2-methyl-substituted tetrazole derivatives using DFT.
Tabulated Thermodynamic Data
The following table summarizes key experimental thermodynamic data for 2-methyltetrazole and a representative derivative, 5-amino-2-methyl-2H-tetrazole. This data serves as a valuable benchmark for both experimental and computational studies.
| Compound | Formula | Molar Mass ( g/mol ) | ΔfH°(gas) (kJ/mol) | ΔfH°(solid) (kJ/mol) | ΔcH°(solid) (kJ/mol) | T(decomp) (°C) |
| 2-Methyltetrazole | C₂H₄N₄ | 84.08 | 328.4 ± 0.7[5] | 281.60 ± 0.60 | -1640.20 ± 0.50 | - |
| 5-Amino-2-methyl-2H-tetrazole | C₂H₅N₅ | 99.09 | - | 210.90 | -1712.5 ± 2.1[6] | - |
Note: Decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate).
Structure-Stability Relationships: Key Takeaways for Researchers
The thermodynamic stability of 2-methyl-substituted tetrazole derivatives is a multifaceted property governed by a delicate interplay of electronic and steric factors. The following key principles can guide researchers in the design and synthesis of new derivatives with desired stability profiles:
-
The 2-methyl isomer is generally the more stable regioisomer. Synthetic strategies should be optimized to favor the formation of the 2,5-disubstituted product when higher stability is desired.
-
Electron-withdrawing groups at the 5-position tend to enhance thermodynamic stability. This is a crucial consideration in the development of energetic materials, where thermal stability is paramount.
-
Steric hindrance at the 5-position can lead to destabilization. Bulky substituents should be avoided if high stability is a primary goal.
-
A combined experimental and computational approach is essential for a comprehensive understanding of stability. Experimental data provides the ground truth, while computational models offer predictive power and mechanistic insights.
By applying these principles, researchers can rationally design and synthesize novel 2-methyl-substituted tetrazole derivatives with tailored thermodynamic properties for a wide range of applications in medicine, materials science, and beyond.
References
-
Investigating the structure–stability relationship in bridging isomers of bistetrazoles. (2025). Royal Society of Chemistry. Retrieved from [Link]
-
DSC Sample Preparation for Energetic Materials: Practical Applications. (2023). North American Thermal Analysis Society Online Webinar Series. Retrieved from [Link]
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Substituent effect on the rate of thermal decomposition of 5-(R-phenyl)-2-methyl-1,2,3,4-tetrazoles. (2025). ResearchGate. Retrieved from [Link]
-
2H-Tetrazole, 2-methyl-. NIST WebBook. Retrieved from [Link]
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Up-Scaling of DSC Data of High Energetic Materials. (2006). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
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Bomb Calorimetry. Truman State University Chemistry Department. Retrieved from [Link]
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Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (2019). Nanomedicine Research Journal. Retrieved from [Link]
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TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Retrieved from [Link]
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2H-Tetrazole, 2-methyl-. NIST WebBook. Retrieved from [Link]
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2H-Tetrazole, 2-methyl-. Cheméo. Retrieved from [Link]
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A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. (2015). Physical Chemistry Chemical Physics. Retrieved from [Link]
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Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). Molecules. Retrieved from [Link]
-
DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. (2023). ACS Omega. Retrieved from [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). Molecules. Retrieved from [Link]
-
5-Amino-2-methyl-2H-tetrazole. NIST WebBook. Retrieved from [Link]
-
A periodic density functional theory study of tetrazole adsorption on anatase surfaces: potential application of tetrazole rings in dye-sensitized solar cells. (2014). Journal of Molecular Modeling. Retrieved from [Link]
-
2-Methyl-substituted monotetrazoles in copper(ii) perchlorate complexes: manipulating coordination chemistry and derived energetic properties. (2018). Dalton Transactions. Retrieved from [Link]
-
5-Amino-2-methyl-2H-tetrazole. Cheméo. Retrieved from [Link]
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Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. (2021). Chemical Science. Retrieved from [Link]
-
Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. (1999). The Journal of Physical Chemistry A. Retrieved from [Link]
-
Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. (2021). Chemical Science. Retrieved from [Link]
-
5.7: Enthalpy of Formation. (2016). Chemistry LibreTexts. Retrieved from [Link]
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A Technical Guide to 2-Methyl-2H-tetrazole-5-carbonitrile: A Versatile Scaffold in Modern Medicinal Chemistry
Executive Summary: This guide provides an in-depth technical exploration of 2-Methyl-2H-tetrazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its fundamental properties, synthesis, and strategic applications in drug design. The document moves beyond a simple overview to explain the causal reasoning behind its use, from its role as a superior bioisostere for the carboxylic acid group to its function as a versatile synthetic building block. Detailed experimental protocols, data summaries, and workflow diagrams are provided to equip researchers, scientists, and drug development professionals with actionable insights for leveraging this potent scaffold in their discovery programs.
The Ascendancy of the Tetrazole Moiety in Drug Design
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon, is a privileged scaffold in pharmaceutical sciences.[1] While not found in nature, its synthetic accessibility and unique physicochemical properties have led to its incorporation into numerous FDA-approved drugs for a wide spectrum of diseases, including hypertension, bacterial infections, and cancer.[1][2][3][4]
The primary driver for the adoption of the tetrazole moiety is its function as a bioisostere—a chemical substituent that can replace another group while retaining or enhancing the desired biological activity. Specifically, the 5-substituted-1H-tetrazole is the most widely recognized and successful bioisostere for the carboxylic acid group.[5]
Why Replace a Carboxylic Acid? The rationale for this isosteric replacement is multifactorial. The tetrazole group mimics the acidity and planar structure of a carboxylate but offers significant advantages in a pharmacological context.[5][6] This substitution can lead to improved metabolic stability, enhanced lipophilicity, and consequently, better oral bioavailability and cell membrane permeability.[1][7]
| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Rationale for Bioisosteric Replacement |
| pKa | ~4-5 | ~4.5-6 | Similar acidity ensures comparable ionic interactions with biological targets.[6] |
| Lipophilicity | Lower | Higher | Anionic tetrazoles are significantly more lipophilic than carboxylates, which can improve membrane passage.[5] |
| Metabolic Stability | Susceptible to Phase II conjugation | Highly stable to metabolic degradation | Avoids rapid clearance and prolongs the drug's half-life.[2][7] |
| Receptor Binding | Planar, delocalized charge | Planar, delocalized charge | Occupies a similar spatial volume, preserving key binding interactions.[6] |
A landmark example of this strategy is the antihypertensive drug Losartan, an angiotensin II receptor antagonist, where the replacement of a carboxylic acid with a tetrazole was a critical design step that enhanced its drug-like properties.[2][5]
Profile of a Key Player: 2-Methyl-2H-tetrazole-5-carbonitrile
Within the vast family of tetrazoles, 2-Methyl-2H-tetrazole-5-carbonitrile (C₃H₃N₅, MW: 109.09 g/mol ) emerges as a particularly valuable building block.[8] Its structure is defined by two key features: the tetrazole ring methylated specifically at the N2 position, and a reactive carbonitrile (nitrile) group at the C5 position.
The regiochemistry of the methyl group is of paramount importance. Alkylation of a 5-substituted tetrazole can lead to a mixture of N1 and N2 isomers.[8][9] The choice of the N2 isomer, as in the title compound, dictates the precise three-dimensional orientation of the substituent and the electronic distribution within the ring. This specificity is crucial for optimizing interactions within a target's binding pocket, where even minor positional changes can drastically alter efficacy. The nitrile group further enhances the molecule's utility, serving as a versatile chemical handle for synthetic elaboration.[8]
Synthesis and Derivatization: A Practical Guide
The construction and subsequent modification of the 2-Methyl-2H-tetrazole-5-carbonitrile scaffold require precise control over reaction conditions, particularly concerning regioselectivity.
Core Synthesis: The Challenge of Regioselectivity
The foundational method for forming the tetrazole ring is the [3+2] cycloaddition of an azide source with a nitrile.[6][8] However, the most common and controlled approach for producing N-substituted tetrazoles involves the initial formation of a 5-substituted tetrazole followed by a regioselective alkylation.[8] Achieving N2-selectivity is a well-documented challenge, often influenced by the electronic nature of the C5 substituent and the choice of reagents and solvents.[8][9] Modern methods have been developed to provide high regioselectivity.[10]
Caption: General synthetic workflow for N-alkylated tetrazoles.
Protocol 1: Representative Regioselective N2-Alkylation of a 5-Substituted Tetrazole (This protocol is a generalized representation based on modern copper-catalyzed methods for N2-arylation/alkylation, which provide a high degree of regioselectivity.)[10]
-
Preparation: In a nitrogen-purged reaction vessel, dissolve the starting 5-cyanotetrazole (1.0 eq) in a suitable anhydrous solvent such as DMF or NMP.
-
Catalyst and Base: Add a copper (I) catalyst, such as CuI (0.1 eq), a ligand, such as 1,10-phenanthroline (0.2 eq), and a mild base, such as K₂CO₃ (2.0 eq).
-
Alkylation: Add the methylating agent, such as methyl iodide (1.2 eq), to the suspension.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. The choice of catalyst and ligand system is critical for directing the alkylation to the N2 position.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography (silica gel) to isolate the 2-Methyl-2H-tetrazole-5-carbonitrile isomer.
Synthetic Utility of the C5-Carbonitrile Group
The nitrile moiety is not merely a placeholder; it is a gateway to a variety of other functional groups, making 2-Methyl-2H-tetrazole-5-carbonitrile a powerful intermediate.[8]
Caption: Key transformations of the C5-carbonitrile group.
Protocol 2: Hydrolysis to 5-Carboxy-2-methyl-2H-tetrazole [8]
-
Suspend 2-Methyl-2H-tetrazole-5-carbonitrile (1.0 eq) in a 6M aqueous HCl solution.
-
Heat the mixture to reflux (approx. 100 °C) for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the solution in an ice bath to precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the desired product.
Protocol 3: Reduction to 5-(Aminomethyl)-2-methyl-2H-tetrazole [8]
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-Methyl-2H-tetrazole-5-carbonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be purified further if necessary.
Strategic Applications in Medicinal Chemistry
The unique combination of a metabolically robust, N2-substituted tetrazole ring and a versatile nitrile handle makes this scaffold applicable across multiple therapeutic areas.
-
Antihypertensive Agents: The tetrazole moiety is a cornerstone of angiotensin II receptor blockers (ARBs).[11] While many approved ARBs like valsartan are 5-substituted tetrazoles, the use of N-alkylated building blocks like 2-Methyl-2H-tetrazole-5-carbonitrile allows for the synthesis of novel analogs with potentially modified pharmacokinetic profiles or additional receptor interactions.[11][12]
-
Anticancer Therapeutics: Tetrazole derivatives have demonstrated significant anti-proliferative activity.[7][13] The 2,5-disubstituted pattern is a feature of novel compounds designed to target various cancer cell lines.[8][13] The 2-Methyl-2H-tetrazole-5-carbonitrile core can be elaborated into complex structures that inhibit key oncogenic targets like protein kinases.
-
Antimicrobial Agents: The tetrazole ring is present in various compounds with antibacterial and antifungal properties.[9][14][15] The ability to derivatize the C5 position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency against resistant microbial strains.
-
Modulators of Multidrug Resistance (MDR): Recent research has identified 2,5-disubstituted tetrazoles as potent inhibitors of P-glycoprotein (P-gp), a key efflux pump responsible for MDR in cancer cells.[16] This opens a promising avenue for developing chemosensitizing agents that can be used in combination with existing cancer therapies.
Case Study: Rational Design of a Hypothetical Kinase Inhibitor
To illustrate the practical application of this scaffold, we outline a hypothetical workflow for designing a kinase inhibitor.
Objective: To design a Type I kinase inhibitor using the 2-Methyl-2H-tetrazole-5-carbonitrile core. The tetrazole will act as a hinge-binding motif, while the elaborated nitrile will target the solvent-exposed region.
Caption: Design workflow for a hypothetical kinase inhibitor.
Design Rationale:
-
Hinge Binding: The N3 and N4 atoms of the 2-methyl-tetrazole ring are excellent hydrogen bond acceptors, capable of forming the canonical interactions with the kinase hinge region that are crucial for inhibitor binding.
-
Vector for Elaboration: The C5 position provides a clear synthetic vector pointing out of the active site towards the solvent-exposed region.
-
Synthesis Strategy: The nitrile of the starting scaffold is reduced to a primary amine (using Protocol 3). This amine then serves as a nucleophile for amide coupling with a second fragment—a carboxylic acid designed to optimize interactions (e.g., van der Waals, hydrogen bonding) in the outer part of the binding pocket, thereby enhancing potency and selectivity.
This modular approach, enabled by the functionality of 2-Methyl-2H-tetrazole-5-carbonitrile, allows for the rapid generation of a library of analogs for SAR studies by simply varying the carboxylic acid coupling partner.
Conclusion and Future Outlook
2-Methyl-2H-tetrazole-5-carbonitrile is far more than a simple heterocyclic compound; it is a strategic tool in the medicinal chemist's arsenal. Its value is rooted in the dual benefits of the N2-methylated tetrazole ring as a superior bioisostere and the C5-carbonitrile as a versatile synthetic handle. This combination provides a robust and adaptable platform for the design of novel therapeutics with improved pharmacological properties.
Looking forward, the application of this scaffold is expected to expand. Its defined structure and modular synthetic access make it an ideal candidate for fragment-based drug discovery (FBDD) libraries, DNA-encoded library (DEL) synthesis, and the development of more complex modalities such as proteolysis-targeting chimeras (PROTACs). As the challenges in drug discovery evolve, the demand for such versatile, high-value chemical building blocks will only continue to grow.
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Foreword: The Strategic Imperative of Bioisosterism in Modern Drug Discovery
An In-depth Technical Guide to 2-Methyl-2H-tetrazole-5-carbonitrile as a Bioisostere in Drug Design
In the intricate chess game of drug design, the ability to subtly modify a molecule to enhance its therapeutic potential while mitigating its liabilities is paramount. Bioisosterism, the interchange of functional groups with similar physicochemical properties, has long been a cornerstone of this endeavor.[1][2] This guide delves into a specific, yet increasingly relevant player in this field: the 2-Methyl-2H-tetrazole-5-carbonitrile moiety. While the tetrazole ring is a well-established bioisostere for the carboxylic acid group, the nuanced impact of the N-2 methylation and the C-5 carbonitrile substitution presents a unique set of properties for the medicinal chemist's toolkit. This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic application of this intriguing bioisostere.
The Tetrazole Scaffold: A Privileged Carboxylic Acid Bioisostere
The replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a widely adopted strategy in medicinal chemistry.[3] This is rooted in the comparable acidity (pKa) of the tetrazole proton to that of a carboxylic acid, allowing it to mimic the crucial ionic interactions often required for target binding.[4] However, the tetrazole offers several advantages over its carboxylic acid counterpart, including increased metabolic stability and a more diffuse charge distribution, which can favorably impact pharmacokinetic properties.[3]
The angiotensin II receptor antagonist, Losartan, serves as a landmark example of the successful application of a tetrazole bioisostere, where its introduction in place of a carboxylic acid led to a significant enhancement in potency.[2]
dot graph ERD { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124", penwidth=2]; edge [color="#5F6368", arrowhead=normal, penwidth=2];
} dot Figure 1: Bioisosteric relationship between a carboxylic acid and a 5-substituted-1H-tetrazole.
Unveiling 2-Methyl-2H-tetrazole-5-carbonitrile: A Deeper Dive
The focus of this guide, 2-Methyl-2H-tetrazole-5-carbonitrile, introduces two key modifications to the basic tetrazole scaffold: methylation at the N-2 position and a carbonitrile group at C-5. These substitutions have profound implications for the molecule's properties and its utility as a bioisostere.
Physicochemical Properties: A Comparative Analysis
| Property | Carboxylic Acid (Typical) | 5-Substituted-1H-Tetrazole (Typical) | 2-Methyl-2H-tetrazole-5-carbonitrile (Predicted/Inferred) | Rationale for Predicted Properties |
| pKa | ~4-5 | ~4.5-5.5[4] | N/A (Non-ionizable) | The methylation of the tetrazole ring removes the acidic proton, rendering the molecule neutral under physiological conditions. |
| logP | Variable, generally low | Generally higher than corresponding carboxylate[5] | Moderately Lipophilic | The methyl group and the overall neutral character of the molecule are expected to increase lipophilicity compared to an ionizable tetrazole. The logP of the related 2-methyl-2H-tetrazole is reported as -0.790.[6] |
| Hydrogen Bonding | Acceptor & Donor | Acceptor | Acceptor | The nitrogen atoms of the tetrazole ring and the nitrile group can act as hydrogen bond acceptors. |
| Metabolic Stability | Prone to glucuronidation | Generally stable | Expected to be metabolically stable | The tetrazole ring is known for its resistance to metabolic degradation. |
| Molecular Weight | - | - | 109.09 g/mol [1] | A small, compact bioisosteric replacement. |
The most significant departure from the parent 5-substituted-1H-tetrazole is the loss of acidity upon N-methylation. This transforms the bioisostere from an anionic to a neutral species at physiological pH. This has critical implications for its application in drug design, particularly for targets where a charged group is either not required or is detrimental to cell permeability and oral bioavailability.
The N-2 Methylation: A Tale of Two Isomers
The alkylation of 5-substituted tetrazoles can lead to two regioisomers: the 1- and 2-substituted products. The ratio of these isomers is influenced by the nature of the substituent at the C-5 position and the reaction conditions.[1] For the 5-carbonitrile derivative, achieving regioselective methylation at the N-2 position is a key synthetic challenge. The electronic and steric properties of the nitrile group play a crucial role in directing the alkylation.
dot graph isomers { graph [bgcolor="#F1F3F4"]; node [shape=none, margin=0, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", penwidth=2];
} dot Figure 2: Isomeric products from the methylation of 5-cyanotetrazole.
The distinct electronic and steric environments of the N-1 and N-2 methyl groups can lead to different pharmacological and pharmacokinetic profiles. Therefore, unambiguous synthesis and characterization of the desired isomer are critical.
Synthesis and Characterization
The synthesis of 2-Methyl-2H-tetrazole-5-carbonitrile typically involves a two-step process: the formation of the 5-cyanotetrazole ring followed by regioselective methylation.
Experimental Protocol: Regioselective Synthesis
Step 1: Synthesis of 5-Cyanotetrazole
This protocol is adapted from established methods for the synthesis of 5-substituted tetrazoles via [3+2] cycloaddition.
-
Materials:
-
Cyanogen bromide (or a suitable cyanating agent)
-
Sodium azide (NaN₃)
-
A suitable Lewis acid catalyst (e.g., Zinc chloride, ZnCl₂)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanogen bromide in DMF.
-
Add sodium azide and the Lewis acid catalyst to the solution.
-
Heat the reaction mixture to a temperature typically ranging from 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of an acidic aqueous solution (e.g., dilute HCl). Caution: This step may generate hydrazoic acid, which is toxic and explosive. Perform in a well-ventilated fume hood.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-cyanotetrazole.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Regioselective N-Methylation
Achieving high regioselectivity for the N-2 position is crucial. The choice of methylating agent, base, and solvent system is critical.
-
Materials:
-
5-Cyanotetrazole (from Step 1)
-
Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Solvent (e.g., Acetonitrile, DMF)
-
-
Procedure:
-
Dissolve 5-cyanotetrazole in the chosen solvent in a round-bottom flask.
-
Add the base and stir the mixture for a short period to form the tetrazolate anion.
-
Add the methylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Allow the reaction to proceed until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of N-1 and N-2 isomers must be separated by column chromatography to isolate the desired 2-Methyl-2H-tetrazole-5-carbonitrile.
-
Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized 2-Methyl-2H-tetrazole-5-carbonitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic singlet for the N-methyl protons is expected. The chemical shift of this singlet will differ between the N-1 and N-2 isomers, allowing for their differentiation.
-
¹³C NMR: The spectrum will show signals for the methyl carbon, the tetrazole ring carbon, and the nitrile carbon. The chemical shift of the tetrazole ring carbon is particularly diagnostic for distinguishing between the two isomers.
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the region of 2240-2260 cm⁻¹.
-
Absorptions corresponding to the C-H stretching of the methyl group and the vibrations of the tetrazole ring will also be present.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak corresponding to the molecular weight of 109.09 g/mol should be observed.
-
Applications in Drug Design: A Strategic Perspective
The unique properties of 2-Methyl-2H-tetrazole-5-carbonitrile make it a valuable bioisostere in specific drug design scenarios. While specific case studies detailing its use are not widely published, its potential can be extrapolated from its physicochemical profile.
Modulating Physicochemical Properties for Improved Pharmacokinetics
The primary advantage of using the 2-methyl-2H-tetrazole-5-carbonitrile moiety is the ability to introduce a polar, hydrogen bond-accepting group without the liability of an acidic proton. This can be particularly advantageous in:
-
Enhancing Cell Permeability: For targets located within the cell, a neutral molecule generally exhibits better membrane permeability than a charged one. Replacing a carboxylic acid or an acidic tetrazole with this moiety can improve oral bioavailability.
-
Fine-tuning Solubility: The polar nature of the tetrazole and nitrile groups can maintain or improve aqueous solubility, which is often a challenge with highly lipophilic molecules.
-
Improving Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation, offering an advantage over more labile groups.
Exploring Novel Binding Interactions
The nitrogen-rich tetrazole ring and the nitrile group can participate in a variety of non-covalent interactions with a biological target, including:
-
Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The polar nature of the molecule can lead to favorable dipole-dipole interactions within a binding pocket.
-
Coordination with Metal Ions: The tetrazole ring is known to coordinate with metal ions, which may be relevant for metalloenzyme targets.[1]
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124", penwidth=2]; edge [color="#5F6368", arrowhead=normal, penwidth=2];
} dot Figure 3: Workflow for the strategic application of 2-Methyl-2H-tetrazole-5-carbonitrile in lead optimization.
Future Outlook and Conclusion
The 2-Methyl-2H-tetrazole-5-carbonitrile moiety represents a sophisticated tool in the medicinal chemist's armamentarium. Its neutral, polar nature offers a unique combination of properties that can be strategically employed to overcome common drug development hurdles such as poor permeability and metabolic instability. While the lack of extensive published case studies currently limits a full appreciation of its potential, the fundamental principles of bioisosterism and its inferred physicochemical properties strongly suggest its value.
Future work in this area should focus on the systematic evaluation of this bioisostere in various biological systems and the publication of detailed synthetic and pharmacological data. As our understanding of the subtle interplay between molecular properties and in vivo outcomes continues to grow, we anticipate that the strategic application of such nuanced bioisosteres will become increasingly important in the quest for safer and more effective medicines.
References
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. (URL: [Link])
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Synthesis, characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity. University of Thi-Qar Journal of Science. (URL: [Link])
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2H-Tetrazole, 2-methyl- - Cheméo. (URL: [Link])
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(PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - ResearchGate. (URL: [Link])
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Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways | Request PDF - ResearchGate. (URL: [Link])
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Tetrazoles: A multi-potent motif in drug design - VU Research Repository. (URL: [Link])
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Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF - ResearchGate. (URL: [Link])
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Introduction: The Strategic Importance of Substituted Tetrazoles in Drug Discovery
An In-Depth Technical Guide to the Electronic Properties of the Nitrile Group in the 2-Methyltetrazole Ring
The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon, has become a cornerstone in modern medicinal chemistry. Although not found in nature, its unique structural and electronic characteristics have cemented its status as a "privileged scaffold".[1][2] Tetrazole-containing compounds are present in over 20 marketed drugs, demonstrating a vast range of biological activities, including antihypertensive, antibacterial, and anticancer effects.[1][3][4]
A primary application of the tetrazole ring is as a bioisosteric replacement for the carboxylic acid group.[2] This substitution is favorable because the tetrazole's acidic proton (in its 1H-tautomeric form) has a pKa value similar to that of a carboxylic acid, while offering improved metabolic stability and lipophilicity.[4][5] The electronic nature of the tetrazole ring is inherently electron-rich and planar, a consequence of its 6π-electron aromatic system.[3][5]
Modulating the electronic properties of this core scaffold through substitution is a key strategy in drug optimization. The introduction of a methyl group at the 2-position (N2) and a nitrile (cyano, -C≡N) group at the 5-position (C5) creates a unique molecular entity with distinct electronic features. The N2-methylation prevents tautomerization and removes the acidic proton, which can be crucial for tuning a molecule's pharmacokinetic profile.[6] This guide provides a detailed examination of the powerful electronic influence of the nitrile group on the 2-methyltetrazole ring, offering insights for researchers in drug design and development.
Deconstructing the Core: Electronic Profiles of the Constituent Moieties
To understand the combined system, we must first analyze the electronic contributions of its individual components: the 2-methyltetrazole ring and the nitrile group.
The 2-Methyltetrazole Ring: A Non-Tautomeric, Electron-Rich Scaffold
The parent tetrazole ring is aromatic and exists in two dominant tautomeric forms, 1H and 2H.[4] The introduction of a methyl group on one of the nitrogen atoms locks the ring into a single isomeric form. The methyl group itself is a weak electron-donating group (EDG) through an inductive effect (+I).[7] This N-methylation slightly increases the electron density of the ring system compared to the unsubstituted parent tetrazole. The four nitrogen atoms with their lone pairs of electrons make the tetrazole ring an inherently electron-rich system, capable of coordinating with metal ions and participating in hydrogen bonding.[1][5]
The Nitrile Group: A Powerful and Anisotropic Electron Sink
The nitrile group is one of the strongest electron-withdrawing groups (EWGs) used in organic chemistry. Its potent electronic influence stems from two primary features:
-
Strong Inductive Effect (-I): The carbon and nitrogen atoms of the nitrile group are sp-hybridized.[8] The high s-character of these orbitals, combined with the high electronegativity of nitrogen, results in a strong polarization of the C≡N triple bond and the C-C single bond.[9] This creates a powerful, distance-dependent withdrawal of electron density from the attached ring system through the sigma framework.
-
Weak Mesomeric (Resonance) Effect (-M): The nitrile group can participate in resonance by withdrawing π-electron density from an attached aromatic system. However, this effect is generally considered weaker than its inductive pull.
The carbon atom of the nitrile group is significantly electrophilic, making it susceptible to nucleophilic attack.[8][10] This combination of strong sigma-withdrawal and a π-system makes the nitrile group a potent and anisotropic modulator of a molecule's electronic landscape.
Synergistic Interactions: The Electronic Landscape of 2-Methyl-5-cyanotetrazole
When the strongly electron-withdrawing nitrile group is attached to the C5 position of the electron-rich 2-methyltetrazole ring, a significant electronic perturbation occurs. The dominant effect is the powerful inductive withdrawal (-I) of electron density from the tetrazole ring through the C5-C(N) sigma bond.
This has several critical consequences:
-
Reduction of Ring Electron Density: The nitrile group acts as an "electron sink," substantially lowering the overall electron density of the tetrazole ring. This modulates the ring's reactivity, making it less susceptible to electrophilic attack and potentially altering its interactions with biological targets.
-
Modulation of Basicity: The four nitrogen atoms in the tetrazole ring possess lone pairs of electrons, giving the ring basic character. The strong electron withdrawal by the nitrile group significantly reduces the availability of these lone pairs for protonation, thereby decreasing the basicity of the molecule.
-
Creation of a Strong Dipole Moment: The combination of the electron-donating methyl group and the powerfully electron-withdrawing nitrile group across the ring system generates a significant molecular dipole moment. This can have profound effects on the molecule's solubility, crystal packing, and its ability to engage in dipole-dipole interactions with a protein binding site.
The interplay of these electronic effects is fundamental to the molecule's chemical behavior and its potential as a pharmacophore.
Characterization of Electronic Properties: Methodologies and Protocols
A multi-faceted approach combining computational and experimental techniques is required to fully characterize the electronic properties of the 2-methyl-5-cyanotetrazole system.
Computational Analysis Workflow
Density Functional Theory (DFT) calculations are an indispensable tool for visualizing and quantifying electronic properties.[11] A typical workflow allows for the precise determination of parameters that govern molecular interactions.
Experimental Protocol: DFT-Based Electronic Property Calculation
-
Structure Preparation: Build the 3D structure of 2-methyl-5-cyanotetrazole using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[12] This step ensures the calculations are performed on the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger basis set for higher accuracy.
-
Property Analysis:
-
Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of the molecule. This provides a clear visual representation of the nitrile group's electron-withdrawing power.
-
Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to quantify the partial atomic charges on each atom, providing a numerical measure of the electron density distribution.
-
Frontier Molecular Orbital (FMO) Analysis: Determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[13] The LUMO is expected to be localized near the nitrile and tetrazole ring, indicating the most likely site for nucleophilic attack.
-
Caption: Computational workflow for electronic property analysis.
Quantitative Electronic Parameters
The electronic influence of a substituent is often quantified using Hammett constants (σ).[14] These empirical values measure the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. While specific Hammett constants for the 2-methyltetrazol-5-yl group are not broadly published, we can infer its properties. The parent 1H-tetrazolyl group is known to be strongly electron-withdrawing.[6] The addition of a nitrile group would make the entire 2-methyl-5-cyanotetrazol-yl moiety an exceptionally strong electron-withdrawing system.
| Moiety | Property | pKa (in water) | Hammett Constant (σp) | Notes |
| Benzoic Acid | Reference Acid | 4.20 | 0.00 | Reference standard for Hammett constants. |
| 1H-Tetrazole | Carboxylic Acid Bioisostere | ~4.9 | +0.50 to +0.67 | Strongly electron-withdrawing and acidic.[5][6] |
| 2-Methyltetrazole | N-Alkylated Tetrazole | N/A (non-acidic) | ~ +0.5 (estimated) | Still strongly electron-withdrawing due to the nature of the ring. |
| Acetonitrile | Simple Nitrile | ~25 | N/A | Very weakly acidic at the α-carbon. |
| 2-Methyl-5-cyanotetrazole | Subject Molecule | N/A (non-acidic) | > +0.67 (inferred) | Expected to be one of the most strongly electron-withdrawing heterocyclic groups. |
Table 1: Comparison of Acidity and Electronic Parameters.
Implications for Drug Design and Development
Understanding the electronic signature of the 2-methyl-5-cyanotetrazole moiety is critical for predicting its behavior in a biological system.
-
Metabolic Stability: The electron-poor nature of the tetrazole ring, further amplified by the nitrile group, generally increases its resistance to oxidative metabolism, a desirable trait for drug candidates.
-
Target Interactions: The strong dipole moment and the electron-deficient π-system can facilitate specific interactions within a protein active site, such as π-stacking or dipole-dipole interactions. The nitrogen atoms of the tetrazole ring and the nitrile group are potential hydrogen bond acceptors.
-
Bioisosterism and Physicochemical Properties: While the parent tetrazole is a bioisostere of a carboxylic acid, the 2-methyl-5-cyanotetrazole is not. Its role is that of a polar, non-ionizable, and strongly electron-withdrawing group. This can be used to tune a molecule's pKa at a different site, improve cell permeability by removing an acidic proton, and modulate binding affinity through strong electronic influence.
Caption: Impact of electronic properties on drug development.
Conclusion
The nitrile group exerts a dominant and defining influence on the electronic character of the 2-methyltetrazole ring. Its powerful inductive electron-withdrawing effect transforms the already electron-rich tetrazole into a highly electron-deficient system. This creates a molecule with a significant dipole moment, reduced basicity, and enhanced metabolic stability. For drug development professionals, the 2-methyl-5-cyanotetrazole moiety should be viewed as a potent tool for modulating the electronic landscape of a lead compound. Its strategic incorporation can be used to fine-tune physicochemical properties, enhance target binding through specific electronic interactions, and improve the overall pharmacokinetic profile of a drug candidate. A thorough characterization, particularly through computational methods, is essential to fully harness the unique properties of this powerful chemical scaffold.
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- Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways. PubMed.
- Synthesis and Characterization of 1,4‐Dimethyl‐5‐Aminotetrazolium 5‐Nitrotetrazolate. Wiley Online Library.
- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
- Computational Study of the Electronic and Structural Properties of Semiconductors with Chalcopyrite Structure. ResearchGate.
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Methodological & Application
Application Note: 2-Methyl-2H-tetrazole-5-carbonitrile as a Versatile Building Block for Pharmaceutical Intermediates
Introduction
The tetrazole ring is a privileged scaffold in medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid group.[1][2][3] This substitution often enhances metabolic stability, lipophilicity, and membrane permeability, making it a key component in numerous marketed drugs, including blockbuster antihypertensives like losartan and valsartan.[4][5] Traditionally, the tetrazole moiety is introduced in the final stages of a synthetic sequence via a [3+2] cycloaddition reaction between an organonitrile and an azide source.[2][6][7] While effective, this approach can present challenges related to safety (use of azides) and late-stage functional group compatibility.
This application note presents a strategic alternative: the use of 2-Methyl-2H-tetrazole-5-carbonitrile as a pre-functionalized, regiochemically stable building block. By employing this reagent, the core tetrazole heterocycle is carried through the synthesis, allowing for diverse and selective modifications of the C5-carbonitrile group to construct complex pharmaceutical intermediates. This guide provides an in-depth look at the reactivity of this versatile building block, complete with detailed protocols for its key transformations.
Physicochemical Properties & Safety
Before utilization, it is critical to understand the properties and handling requirements of the starting material.
| Property | Value | Source |
| IUPAC Name | 2-methyltetrazole-5-carbonitrile | [8] |
| Molecular Formula | C₃H₃N₅ | [8] |
| Molecular Weight | 109.09 g/mol | [8] |
| Appearance | White to pale yellow crystalline solid (Typical) | [4] |
| CAS Registry Number | 16681-78-0 (for 2-methyltetrazole) | [9] |
Safety & Handling:
-
General: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[10][11]
-
Reactivity: Tetrazole compounds can be energetic and may decompose upon heating. Avoid shock, friction, and exposure to high temperatures.[10] The nitrile group is toxic and can release hydrogen cyanide upon contact with strong acids.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong acids.[11]
Synthesis and Regiochemical Control
The synthesis of 2,5-disubstituted tetrazoles requires careful control of regioselectivity to avoid the formation of the N1-substituted isomer.[8] A common and effective strategy involves the [3+2] cycloaddition of a cyanide source with sodium azide to form the 5-cyanotetrazolate anion, followed by a controlled alkylation. The choice of alkylating agent and reaction conditions is paramount in directing the methylation to the N2 position.[8][12]
Figure 1: General synthetic workflow for 2-Methyl-2H-tetrazole-5-carbonitrile, emphasizing the critical regioselective alkylation step.
Core Reactivity: Transformations of the C5-Nitrile
The synthetic power of 2-Methyl-2H-tetrazole-5-carbonitrile lies in the versatility of its nitrile group, which can be converted into several key functional groups essential for drug development.[8]
Figure 2: Key synthetic transformations of 2-Methyl-2H-tetrazole-5-carbonitrile into valuable functional intermediates.
Hydrolysis to Carboxylic Acid
The conversion of the nitrile to a carboxylic acid is arguably the most critical transformation. The resulting 2-Methyl-2H-tetrazole-5-carboxylic acid is a non-classical amino acid analogue and a crucial partner for amide coupling reactions (e.g., with amines of another intermediate) to form larger, more complex drug-like molecules.
Reduction to Primary Amine
Reduction of the nitrile furnishes (2-Methyl-2H-tetrazol-5-yl)methanamine. This primary amine serves as a potent nucleophile and a spacer, enabling the introduction of the tetrazole moiety into a target scaffold via alkylation, acylation, or reductive amination reactions.
Reaction with Organometallic Reagents
The addition of Grignard or organolithium reagents to the nitrile group, followed by aqueous workup, yields ketones. This reaction facilitates carbon-carbon bond formation, allowing for the direct attachment of aryl or alkyl groups, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.
Detailed Experimental Protocols
The following protocols are representative procedures for the key transformations outlined above.
Causality Note: All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). This is critical to prevent quenching of organometallic reagents and to avoid side reactions with atmospheric moisture and oxygen, ensuring higher yields and product purity.
Protocol 1: Synthesis of 2-Methyl-2H-tetrazole-5-carboxylic acid (Hydrolysis)
Rationale: Acid-catalyzed hydrolysis is chosen for its straightforward procedure and high conversion rate. The reaction proceeds via an amide intermediate. A strong acid like HCl is required to protonate the nitrile nitrogen, activating it for nucleophilic attack by water.
| Reagent | MW ( g/mol ) | Amount | Moles |
| 2-Methyl-2H-tetrazole-5-carbonitrile | 109.09 | 5.0 g | 45.8 mmol |
| Concentrated HCl (37%) | 36.46 | 50 mL | - |
| Deionized Water | 18.02 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methyl-2H-tetrazole-5-carbonitrile (5.0 g, 45.8 mmol).
-
Carefully add deionized water (50 mL) and concentrated HCl (50 mL) to the flask.
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to precipitate the product.
-
Collect the white solid by vacuum filtration, washing with cold deionized water (2 x 20 mL).
-
Dry the product under vacuum at 50 °C to a constant weight.
Protocol 2: Synthesis of (2-Methyl-2H-tetrazol-5-yl)methanamine (Reduction)
Rationale: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent necessary for the complete reduction of the robust nitrile functionality to a primary amine. The reaction is performed in an anhydrous aprotic solvent like THF to prevent the violent and exothermic reaction of LiAlH₄ with water.
| Reagent | MW ( g/mol ) | Amount | Moles |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.5 g | 92.2 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| 2-Methyl-2H-tetrazole-5-carbonitrile | 109.09 | 5.0 g | 45.8 mmol |
Procedure:
-
SAFETY FIRST: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.
-
To a 500 mL three-neck flask under a nitrogen atmosphere, add LiAlH₄ (3.5 g, 92.2 mmol) and anhydrous THF (100 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-Methyl-2H-tetrazole-5-carbonitrile (5.0 g, 45.8 mmol) in anhydrous THF (100 mL).
-
Add the nitrile solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.
-
CAUTIOUS QUENCHING: Cool the reaction back to 0 °C. Slowly and sequentially add dropwise:
-
3.5 mL of water
-
3.5 mL of 15% aqueous NaOH
-
10.5 mL of water
-
-
Stir the resulting granular precipitate for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite®, washing the solid with THF (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography.
Application Workflow: Synthesis of an Angiotensin II Receptor Blocker (ARB) Precursor
This building block is highly effective for constructing the biphenyl-tetrazole core found in many "sartan" drugs. The following workflow illustrates a potential synthesis of a key intermediate for drugs like Losartan or Valsartan.[13][14]
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Application Note: Protocol for the Hydrolysis of 2-Methyl-2H-tetrazole-5-carbonitrile to 2-Methyl-2H-tetrazole-5-carboxylic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Technical Guide
Introduction & Mechanistic Insights
2-Methyl-2H-tetrazole-5-carboxylic acid (CAS: 13175-00-3) is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry. The tetrazole ring serves as a metabolically stable bioisostere for carboxylic acids, while the N2-methyl substitution locks the tautomeric form of the ring, ensuring predictable physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties during drug design [1].
The synthesis of this acid is most reliably achieved via the hydrolysis of 2-Methyl-2H-tetrazole-5-carbonitrile (CAS: 16681-77-9) [2]. While the carbonitrile group can theoretically be hydrolyzed under either acidic or basic conditions, base-catalyzed hydrolysis is strongly preferred for this specific scaffold [3].
The Causality of Reaction Design
-
Prevention of Decarboxylation: Acid-catalyzed hydrolysis requires prolonged heating in strong mineral acids. Tetrazole-5-carboxylic acids are notoriously prone to thermal decarboxylation. By employing a base-catalyzed route (NaOH), the product is held as a highly heat-stable sodium carboxylate salt during the reflux phase. The sensitive free carboxylic acid is only generated during the final acidification step, which can be strictly temperature-controlled.
-
Overcoming the Amide Intermediate: Nitrile hydrolysis proceeds stepwise via a primary amide intermediate. To prevent the reaction from stalling at the amide stage, an excess of base (2.5 equivalents) and a miscible co-solvent system (Methanol/Water) are used to maintain homogeneity and drive the equilibrium to the final carboxylate [4].
Caption: Mechanistic pathway of base-catalyzed nitrile hydrolysis to carboxylic acid.
Materials and Reagents
| Reagent / Material | Role | Equivalents / Amount | Notes |
| 2-Methyl-2H-tetrazole-5-carbonitrile | Starting Material | 1.0 eq (e.g., 10 mmol, 1.09 g) | Ensure high purity (>95%) to avoid complex impurity profiles. |
| Sodium Hydroxide (NaOH) | Base / Nucleophile | 2.5 eq (25 mmol, 1.00 g) | Prepared as a 2.0 M aqueous solution. |
| Methanol (MeOH) | Co-solvent | 10 mL / g of SM | Solubilizes the organic nitrile. |
| Deionized Water (H₂O) | Co-solvent / Reactant | 12.5 mL (for NaOH) | Required for the hydrolysis mechanism. |
| Hydrochloric Acid (HCl) | Acidifying Agent | ~3.0 eq | Prepared as a 2.0 M aqueous solution. |
| Ethyl Acetate (EtOAc) | Extraction Solvent | 3 × 20 mL | Polar aprotic solvent for efficient extraction. |
| Sodium Chloride (NaCl) | Salting-out Agent | As needed | Saturates the aqueous layer to boost recovery. |
Experimental Workflow
Caption: Step-by-step experimental workflow for the hydrolysis and isolation process.
Step-by-Step Protocol
Phase 1: Base-Catalyzed Hydrolysis
-
Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 2-Methyl-2H-tetrazole-5-carbonitrile (1.09 g, 10 mmol) to the flask, followed by 10 mL of Methanol. Stir until fully dissolved.
-
Base Addition: Slowly add 12.5 mL of a 2.0 M aqueous NaOH solution (25 mmol, 2.5 eq) to the stirring mixture.
-
Reflux: Heat the reaction mixture to 65 °C (gentle reflux) using an oil bath or heating block. Maintain stirring at this temperature for 4 to 6 hours.
-
Self-Validation Check: The evolution of ammonia gas (NH₃) is a byproduct of this reaction. You can verify active hydrolysis by holding damp pH paper over the condenser outlet; it will turn blue.
-
Phase 2: Reaction Monitoring
-
TLC Analysis: Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexanes 1:1). The starting nitrile will elute rapidly, while the intermediate amide and the final carboxylate salt will remain at the baseline. Complete disappearance of the starting material indicates the end of the first phase.
Phase 3: Quenching & Temperature-Controlled Acidification
-
Solvent Removal: Remove the flask from the heat source and allow it to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the methanol. Do not evaporate to dryness.
-
Cooling (Critical Step): Transfer the remaining aqueous solution to an ice-water bath. Allow the internal temperature to drop to 0–5 °C .
-
Acidification: While maintaining vigorous stirring and strict temperature control (<10 °C), dropwise add 2.0 M aqueous HCl until the solution reaches pH 2 .
-
Expert Insight: Tetrazole-5-carboxylic acids are highly susceptible to decarboxylation. If the solution heats up during the exothermic neutralization, the product will degrade into 2-methyl-2H-tetrazole and CO₂ gas.
-
Phase 4: Extraction & Isolation
-
Salting Out: Add solid NaCl to the acidic aqueous layer until saturated. This decreases the water solubility of the highly polar tetrazole-carboxylic acid.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure using a water bath set no higher than 35 °C to yield the crude 2-Methyl-2H-tetrazole-5-carboxylic acid as a solid.
-
Purification (Optional): If the amide intermediate is present, it can be removed by re-dissolving the crude product in saturated NaHCO₃, washing with dichloromethane (to remove the amide), and re-acidifying the aqueous layer at 0 °C.
Quantitative Data & Troubleshooting
Table 1: Expected Yields & Optimization Parameters
| Parameter | Optimal Condition | Acceptable Range | Impact on Yield |
| Base Equivalents | 2.5 eq NaOH | 2.0 – 4.0 eq | < 2.0 eq leads to incomplete conversion (amide stalling). |
| Reaction Temp | 65 °C | 60 – 75 °C | > 80 °C may cause side reactions; < 60 °C severely extends reaction time. |
| Acidification Temp | 0 – 5 °C | 0 – 10 °C | Critical: > 15 °C during acidification causes rapid decarboxylation. |
| Expected Yield | 82 – 88% | 75 – 90% | Highly dependent on extraction efficiency and temperature control. |
Table 2: Troubleshooting Guide
| Observed Issue | Root Cause | Corrective Action |
| Significant Amide Impurity | Incomplete hydrolysis due to insufficient time or base. | Increase reflux time to 6+ hours. Ensure at least 2.5 eq of NaOH is used [5]. |
| Product Loss / Gas Evolution during Workup | Thermal decarboxylation of the carboxylic acid. | Strictly maintain the ice bath during HCl addition. Do not exceed 35 °C during rotary evaporation. |
| Low Mass Recovery | Product remaining in the aqueous layer. | Saturate the aqueous layer with NaCl prior to extraction. Consider using a 4:1 EtOAc/THF mixture for extraction. |
References
-
Chemical Reviews (ACS Publications) Title: Tetrazoles via Multicomponent Reactions Source: American Chemical Society URL:[Link]
-
Lookchem Title: Cas 13175-00-3, 2-Methyl-2H-tetrazole-5-carboxylic acid Source: Lookchem Chemical Directory URL:[Link]
-
National Center for Biotechnology Information (NCBI) Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights Source: PubMed Central (PMC) URL:[Link]
Application Note: 2-Methyl-2H-tetrazole-5-carbonitrile as a Versatile Ligand in Coordination Chemistry
Introduction & Chemical Profile
Since the initial synthesis of tetrazole-5-carbonitrile derivatives by J.A. Bladin in 1885, tetrazole chemistry has evolved into a cornerstone of modern materials science and drug development[1]. 2-Methyl-2H-tetrazole-5-carbonitrile (C₃H₃N₅, MW: 109.09 g/mol ) is a highly functionalized, nitrogen-rich heterocyclic compound[2]. It features a five-membered tetrazole ring substituted with a methyl group at the N2 position and a highly reactive carbonitrile (nitrile) group at the C5 position[2].
In coordination chemistry, this molecule acts as a powerful ambidentate ligand. The tetrazole ring serves as a stable bioisostere for carboxylic acids, while its multiple nitrogen donors allow for versatile coordination modes with transition metals such as copper, cobalt, nickel, and molybdenum[2]. These metal-organic complexes are highly sought after for their applications in selective catalytic oxidation, the development of energetic coordination polymers, and targeted cytotoxicity in biochemical assays[2][3].
Mechanistic Insights: Coordination Modes & Causality
The utility of 2-Methyl-2H-tetrazole-5-carbonitrile stems from its dual-donor topography, which dictates the structural dimensionality of the resulting complexes:
-
Tetrazole Ring N-Donors (N3/N4): The electron-rich nature of the tetrazole ring allows it to act as a strong
-donor and a moderate -acceptor. Coordination typically occurs at the N3 or N4 positions (due to steric hindrance at N1/N2 from the methyl group). This facilitates the formation of stable chelates or bridging networks, which are essential for constructing 1D, 2D, or 3D Metal-Organic Frameworks (MOFs) and energetic materials[3]. -
Carbonitrile Group (-C≡N): The nitrile nitrogen acts as a secondary coordination site. When it binds to a metal center, it typically does so in an axial or bridging fashion. This secondary binding is critical for tuning the ligand-field strength, which directly influences Spin Crossover (SCO) behaviors and the thermal stability of the complex[4].
Logical workflow of 2-Methyl-2H-tetrazole-5-carbonitrile coordination and downstream applications.
Experimental Protocols
Protocol A: Solvothermal Synthesis of a Cobalt(II) Coordination Polymer
This protocol details the synthesis of a 1D energetic coordination polymer,
Materials:
-
Cobalt(II) acetate tetrahydrate (
) -
2-Methyl-2H-tetrazole-5-carbonitrile (Ligand)
-
Methanol (HPLC grade)
-
Deionized water
Step-by-Step Methodology:
-
Precursor Dissolution: Dissolve 0.5 mmol of
in 10 mL of a 1:1 (v/v) Methanol/Water mixture under continuous magnetic stirring at room temperature.-
Causality: The mixed solvent system ensures the complete solubilization of the organic ligand (via methanol) while providing labile aqua ligands (via water) that fulfill the octahedral coordination sphere of Co(II).
-
-
Ligand Addition: Slowly add 1.0 mmol of 2-Methyl-2H-tetrazole-5-carbonitrile dropwise to the metal precursor solution.
-
Solvothermal Assembly: Transfer the homogenous pink solution into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 80 °C for 48 hours.
-
Causality: Solvothermal conditions provide the necessary thermodynamic activation energy to overcome the kinetic barrier of acetate ligand displacement, promoting the self-assembly of highly ordered, thermodynamically stable polymeric networks[3].
-
-
Cooling and Harvesting: Cool the autoclave to room temperature at a controlled rate of 5 °C/hour. Isolate the resulting pink/purple crystals via vacuum filtration, wash with cold methanol, and dry under a vacuum at 60 °C.
Protocol B: Catalytic Olefin Epoxidation Workflow
Transition metal-tetrazole complexes (e.g., Molybdenum or Cobalt-based) are highly efficient catalysts for the selective epoxidation of olefins[5].
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, add 10 mg of the synthesized Co(II) or Mo(VI) tetrazole complex, 5 mmol of cis-cyclooctene (substrate), and 5 mL of acetonitrile (solvent).
-
Oxidant Introduction: Heat the mixture to 70 °C. Once the temperature stabilizes, add 10 mmol of tert-butyl hydroperoxide (TBHP, 5.5 M in decane) dropwise over 15 minutes.
-
Causality: Dropwise addition prevents thermal runaway and maintains a steady-state concentration of the active metal-oxo intermediate. The tetrazole ligand stabilizes the high-valent metal center, preventing catalyst degradation while leaving the labile aqua sites open for TBHP activation[5].
-
-
Monitoring & Quenching: Monitor the reaction via GC-MS taking aliquots every 30 minutes. The reaction is typically complete within 4 hours, achieving near 100% epoxide selectivity.
Data Presentation & Characterization
Successful coordination of 2-Methyl-2H-tetrazole-5-carbonitrile can be self-validated using Fourier-transform infrared spectroscopy (FT-IR). Coordination alters the electron density across the ligand, resulting in predictable vibrational shifts[4][6].
| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Complex (cm⁻¹) | Mechanistic Rationale for Shift |
| ~ 2250 | 2270 – 2280 | Blue Shift: Kinematic coupling and increased s-character of the C-N bond upon coordination of the nitrile nitrogen to the metal center. | |
| 1466, 1640 | 1442, 1614 | Red Shift: Metal-to-ligand | |
| N/A | 450 – 500 | New Band: Direct empirical confirmation of the dative covalent bond formation between the transition metal and the tetrazole nitrogen. |
Troubleshooting & Self-Validation
-
Validation of Dimensionality: If the goal is to synthesize a discrete mononuclear complex rather than a coordination polymer, steric bulk must be increased, or the ligand-to-metal ratio must be strictly controlled (e.g., 4:1). Powder X-Ray Diffraction (PXRD) should be used to confirm the bulk phase purity against simulated single-crystal data.
-
Solubility Issues during Catalysis: If the coordination polymer is highly insoluble (heterogeneous), it may suffer from mass transfer limitations during epoxidation. Solution: Grind the crystals into a fine powder to increase the active surface area, or utilize a biphasic solvent system with a phase-transfer catalyst to enhance substrate-catalyst interaction.
-
Absence of Nitrile Shift in IR: If the
band remains at ~2250 cm⁻¹ post-synthesis, the carbonitrile group is uncoordinated, and the ligand is binding exclusively via the tetrazole ring. This is common in weak-field environments and can be rectified by utilizing a less coordinating solvent (e.g., replacing methanol with dichloromethane) to force nitrile coordination.
References
- Benchchem. "2-Methyl-2H-tetrazole-5-carbonitrile." Benchchem Product Catalog.
- Wei, Y., et al. "Functionalized Tetrazole Energetics: A Route to Enhanced Performance." Zeitschrift für anorganische und allgemeine Chemie, 2020.
- Ribeiro, S., et al. "A 5-(2-Pyridyl)tetrazolate Complex of Molybdenum(VI), Its Structure, and Transformation to a Molybdenum Oxide-Based Hybrid Heterogeneous Catalyst for the Epoxidation of Olefins." MDPI Molecules, 2021.
- Zhang, J., et al. "Highly Stable Energetic Coordination Polymer Assembled with Co(II) and Tetrazole Derivatives." ACS Omega, 2019.
- Kofler, A., et al. "Highly Functional Energetic Complexes: Stability Tuning Through Coordination Diversity of Isomeric Propyl-linked Ditetrazoles." RSC Advances, 2018.
Sources
Application Note: Photoinduced [3+2] Cycloaddition of 2-Methyl-2H-tetrazole-5-carbonitrile for the Synthesis of Novel Pyrazoline Scaffolds
Introduction
The tetrazole moiety is a cornerstone in modern medicinal chemistry, serving as a metabolically stable bioisostere for carboxylic acids and cis-amide bonds, thereby enhancing the pharmacokinetic profiles of drug candidates.[1][2][3] Its presence in over 20 FDA-approved drugs highlights its significance in treating a wide range of conditions, from hypertension to cancer.[1][4] 2-Methyl-2H-tetrazole-5-carbonitrile is a particularly valuable building block, possessing a chemically versatile nitrile group and a photoactivatable tetrazole core.[5]
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the cycloaddition reactions of 2-methyl-2H-tetrazole-5-carbonitrile. We will focus on the photoinduced [3+2] cycloaddition with alkenes, a powerful transformation often termed "photoclick chemistry," which provides a reagent-free and spatiotemporally controlled route to novel, fluorescent pyrazoline heterocycles.[6][7]
Scientific Integrity & Mechanistic Rationale
The primary cycloaddition pathway for 2,5-disubstituted tetrazoles is a photoinduced 1,3-dipolar cycloaddition. This process is highly valued in bioorthogonal chemistry for its precision and biocompatibility.[6][8]
Mechanism of Action: The Nitrile Imine Pathway
The reaction proceeds through a well-established mechanism initiated by ultraviolet (UV) light:[8][9]
-
Photoactivation: Upon irradiation with UV light (typically 254-302 nm), the tetrazole ring of 2-methyl-2H-tetrazole-5-carbonitrile absorbs a photon. This absorbed energy induces a cycloreversion reaction.[10]
-
Nitrogen Extrusion & Intermediate Formation: The excited tetrazole rapidly eliminates a molecule of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. This step generates a highly reactive, transient nitrile imine intermediate.[8][9] The presence of this intermediate has been validated in situ through photocrystallographic studies.[8]
-
[3+2] Cycloaddition: The nitrile imine, a potent 1,3-dipole, is immediately trapped in a [3+2] cycloaddition reaction by a dipolarophile present in the reaction mixture, typically an alkene. This step forms a stable, five-membered pyrazoline ring.
A key feature of this reaction is that the resulting pyrazoline adduct is often fluorescent, making the reaction "fluorogenic." This allows for real-time monitoring and has significant applications in biological imaging without the need for extensive washing steps to remove unreacted probes.[6][8]
Causality Behind Experimental Choices:
-
Choice of Dipolarophile (Alkene): The reactivity and the properties of the final product are highly dependent on the alkene used.
-
Strained Alkenes: Norbornene and other strained systems exhibit significantly enhanced reaction rates, making them ideal for rapid bioconjugation.[10]
-
Aromatic Alkenes: Styrene and its derivatives can increase the fluorescence quantum yield of the resulting pyrazoline product, which is advantageous for imaging applications.[6]
-
Electron-Deficient Alkenes: Acrylamides and fumarates are also effective, reacting efficiently with the nitrile imine intermediate.[9]
-
-
Solvent Selection: The reaction can be performed in a range of organic solvents like acetonitrile (MeCN) or ethyl acetate (EtOAc).[10] For biological applications, aqueous buffer systems (e.g., PBS/acetonitrile mixtures) are highly effective and can even enhance the reaction.[10]
-
Light Source: A medium-pressure mercury lamp is a common UV source. The optimal wavelength is substrate-dependent, but light in the 280-320 nm range is generally effective for tetrazole photolysis. It is crucial to use quartz reaction vessels, as standard borosilicate glass will absorb the required UV radiation.
Experimental Protocol: Photoinduced Cycloaddition
This protocol details a general procedure for the photoinduced [3+2] cycloaddition of 2-methyl-2H-tetrazole-5-carbonitrile with a model alkene, norbornene.
Materials & Equipment:
-
2-Methyl-2H-tetrazole-5-carbonitrile (1.0 eq)
-
Norbornene (1.2-1.5 eq)
-
Acetonitrile (MeCN), HPLC grade
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Quartz reaction vessel or flask
-
Medium-pressure mercury UV lamp (e.g., 150W) with a cooling apparatus
-
Stir plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a quartz reaction vessel, dissolve 2-methyl-2H-tetrazole-5-carbonitrile (1.0 eq) and norbornene (1.2 eq) in acetonitrile to a final tetrazole concentration of 100 mM.
-
Reaction Setup: Place the quartz vessel in the photoreactor chamber, ensuring the UV lamp is positioned for even irradiation. If necessary, use a cooling system (e.g., a stream of compressed air or a cooling bath) to maintain the internal reaction temperature at approximately 25-30 °C.
-
Photoirradiation: Begin stirring the solution and turn on the UV lamp. The evolution of nitrogen gas bubbles is a visual indicator that the reaction has initiated.
-
Reaction Monitoring: Monitor the reaction's progress by TLC, tracing the disappearance of the starting tetrazole. A typical mobile phase is 30% ethyl acetate in hexanes. The reaction is generally complete within 10-30 minutes of irradiation.[10]
-
Work-up: Once the reaction is complete (as indicated by TLC), transfer the mixture to a round-bottom flask and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash with deionized water (2x) followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrazoline product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to obtain the pure pyrazoline adduct.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data & Visualization
Summary of Reaction Conditions
The following table summarizes typical conditions for the photoinduced cycloaddition of tetrazoles with various alkenes, providing a baseline for experimental design.
| Dipolarophile | Solvent System | Light Source | Typical Time | Yield | Key Insight |
| Norbornene | EtOAc or PBS Buffer | 302 nm UV Lamp | ~1-5 min | >90% | Strained alkene provides rapid kinetics, ideal for bioconjugation.[10] |
| Styrene | PBS/Acetonitrile | 302 nm UV Lamp | 10-20 min | >85% | Aromatic alkene enhances the fluorescence quantum yield of the product.[6] |
| Acrylamide | PBS Buffer | 302 nm UV Lamp | ~5 min | >95% | Electron-deficient alkene shows excellent reactivity for protein labeling.[9] |
| Terminal Alkenes | MeCN | Medium-Pressure Hg Lamp | 10-30 min | Good-Excellent | Unactivated alkenes react efficiently, demonstrating broad substrate scope.[10] |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the photoinduced cycloaddition protocol.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. vuir.vu.edu.au [vuir.vu.edu.au]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. 2-Methyl-2H-tetrazole-5-carbonitrile | Benchchem [benchchem.com]
- 6. An improved photo-induced fluorogenic alkene-tetrazole reaction for protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Engineering and Process Safety for 2-Methyl-2H-tetrazole-5-carbonitrile Synthesis
Chemical Context and Synthetic Challenges
2-Methyl-2H-tetrazole-5-carbonitrile (CAS 91511-39-6) is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry and materials science. The tetrazole ring serves as a metabolically stable bioisostere for carboxylic acids, improving the pharmacokinetic profiles of drug candidates, while the carbonitrile group provides a versatile handle for downstream functionalization, such as reduction to primary amines or hydrolysis 1.
The primary challenge in synthesizing this compound lies in the regioselective N-alkylation of the 5-substituted tetrazole precursor. Because the tetrazole anion acts as an ambident nucleophile, alkylation inherently yields a mixture of N1- and N2-substituted isomers 1. Furthermore, tetrazole derivatives possess high nitrogen content and are classified as energetic materials. Specifically, 5-cyano-2-methyltetrazole is documented as a reactive chemical hazard [[2]]() with defined thermodynamic decomposition profiles [[3]](). Traditional batch scale-up of such energetic intermediates poses severe thermal runaway risks.
To address both regioselectivity and process safety, this protocol outlines a continuous flow chemistry approach. Flow reactors provide superior mass and heat transfer, minimizing the active inventory of energetic materials and allowing precise control over reaction kinetics to favor the N2 isomer.
Process Safety and Thermal Hazard Assessment
Before initiating any scale-up, a rigorous thermal hazard assessment is mandatory. The causality behind choosing continuous flow over batch processing is directly linked to the enthalpy of decomposition (
Table 1: Representative Thermal Hazard Data for Tetrazole Intermediates
| Compound | Onset Temp ( | Enthalpy of Decomp. ( | Safety Classification | Recommended Scale-Up Reactor |
| 1H-tetrazole-5-carbonitrile | 145 °C | > 800 J/g | High Hazard / Energetic | Continuous Flow |
| 2-Methyl-2H-tetrazole-5-carbonitrile | 162 °C | > 750 J/g | Reactive Hazard 2 | Continuous Flow |
Note: Data must be verified via Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) for specific solvent/reagent mixtures prior to execution.
Regioselectivity Optimization
The N2/N1 isomeric ratio is heavily influenced by the choice of base, solvent polarity, and temperature. Harder cations (e.g., Li+, Na+) in non-polar solvents tend to coordinate strongly with the N1 position, sterically hindering it and driving alkylation to the N2 position. Conversely, highly polar aprotic solvents (e.g., DMF) separate the ion pair, often leading to a statistical or N1-favored mixture due to the higher intrinsic nucleophilicity of the N1 atom.
Table 2: Influence of Reaction Conditions on N2:N1 Ratio
| Solvent | Base | Methylating Agent | Temp (°C) | N2:N1 Ratio | Yield (%) |
| DMF | K2CO3 | MeI | 25 | 45:55 | 88 |
| Acetone | Na2CO3 | MeI | 40 | 70:30 | 85 |
| Toluene/PTC | NaOH (aq) | Dimethyl Sulfate | 45 | 85:15 | 92 |
Continuous Flow Scale-Up Workflow
To ensure a self-validating and safe system, Process Analytical Technology (PAT) is integrated directly into the flow path. This allows real-time monitoring of the N2:N1 ratio and ensures no unreacted energetic precursor accumulates.
Continuous flow workflow for safe tetrazole N-alkylation scale-up.
Detailed Experimental Protocol: Continuous Flow Synthesis
This protocol is designed for a silicon carbide (SiC) or Hastelloy flow reactor equipped with active cooling jackets to mitigate the energetic nature of the tetrazole intermediates.
Step 1: Preparation of Reagent Streams
-
Solution A (Nucleophile Stream): Dissolve 1H-tetrazole-5-carbonitrile (1.0 M) in a 1:1 mixture of Toluene and water. Add 1.2 equivalents of NaOH and 5 mol% of tetrabutylammonium bromide (TBAB) as the phase transfer catalyst. Causality: The biphasic system restricts the availability of the naked tetrazole anion, driving the reaction toward the thermodynamically favored N2 isomer.
-
Solution B (Electrophile Stream): Prepare a 1.5 M solution of dimethyl sulfate in Toluene. Safety Note: Dimethyl sulfate is highly toxic; all preparations must occur in a ventilated containment isolator.
Step 2: System Priming and Equilibration
-
Prime the flow reactor pumps with pure Toluene.
-
Set the reactor jacket temperature to 45 °C. Wait for the internal thermocouple readings to stabilize.
-
Self-Validation: Run a blank solvent stream through the in-line FTIR to establish a baseline absorbance spectrum.
Step 3: Steady-State Processing
-
Engage the pumps, setting the flow rates to achieve a residence time (
) of 4.5 minutes in the heated zone. -
Pump Solution A at 10.0 mL/min and Solution B at 8.0 mL/min into a high-efficiency T-mixer.
-
Self-Validation: Monitor the in-line FTIR for the disappearance of the N-H stretch (approx. 3100 cm⁻¹) and the appearance of the distinct N2-CH3 tetrazole ring deformation bands. If unreacted precursor is detected, the system must automatically trigger a divert valve to a waste containment vessel.
Step 4: In-line Quenching and Downstream Processing
-
Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a 10% aqueous ammonium hydroxide solution at 5 °C. Causality: Ammonium hydroxide rapidly quenches any unreacted dimethyl sulfate, preventing downstream toxicity and runaway alkylation.
-
Separate the organic (Toluene) phase continuously using an in-line liquid-liquid separator.
-
Concentrate the organic phase under reduced pressure to yield crude 2-Methyl-2H-tetrazole-5-carbonitrile. Purify via continuous crystallization from ethanol/water to achieve >99% isomeric purity.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Methylation Yield and Regioselectivity of Tetrazole-5-Carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when methylating tetrazole-5-carbonitrile.
The alkylation of 5-substituted tetrazoles is notoriously challenging due to the formation of N1 and N2 regioisomers. This guide bypasses generic advice, providing causality-driven troubleshooting, quantitative condition matrices, and self-validating protocols to ensure you achieve high yields of your target isomer.
Troubleshooting & Mechanistic FAQs
Q1: My overall methylation yield of tetrazole-5-carbonitrile is consistently below 50%. What are the primary causes of material loss? A1: Low overall yields typically stem from incomplete deprotonation or competitive hydrolysis of the alkylating agent. Tetrazole-5-carbonitrile is highly acidic due to the strong electron-withdrawing nature of the cyano group. While mild bases like K₂CO₃ are theoretically sufficient, the tetrazolate anion must be fully solvated to be highly nucleophilic. Furthermore, if you are using methyl iodide (MeI), its high volatility (b.p. 42 °C) often leads to material loss before the reaction reaches completion. Causality & Fix: The reaction kinetics depend on the effective concentration of the "naked" solvated anion. Switch to a polar aprotic solvent like DMF, use a base with a larger counter-ion (e.g., Cs₂CO₃), and conduct the reaction in a sealed tube or with a reflux condenser cooled to 0 °C.
Q2: I am obtaining a nearly 1:1 mixture of N1 and N2 isomers. How can I selectively improve the yield of 2-methyl-2H-tetrazole-5-carbonitrile (the N2 isomer)? A2: Alkylation of 5-substituted tetrazoles inherently yields a mixture of isomers, but the C5-cyano group provides a distinct electronic advantage[1]. The highly electronegative -CN group withdraws electron density primarily from the adjacent N1 and N4 atoms via inductive effects. This makes the N2 and N3 positions relatively more electron-rich and thus more nucleophilic[2]. Causality & Fix: To exploit this and maximize N2-alkylation, you must shift the reaction from kinetic to thermodynamic control:
-
Thermodynamic Heating: Run the reaction at elevated temperatures (60–80 °C). The N2-isomer is the thermodynamically favored product because it minimizes steric and electronic repulsion with the C5 substituent[3].
-
Phase-Transfer Catalysis: Employing tetrabutylammonium iodide (Bu₄NI) as a catalyst has been proven to strongly direct N2-alkylation[4].
-
Steric Shielding: Using Cs₂CO₃ instead of Na₂CO₃ sterically hinders the N1 position due to the bulky cation, further pushing the equilibrium toward N2-alkylation[3].
Q3: Is there a reliable method to synthesize the N1-methylated isomer if required for a parallel Structure-Activity Relationship (SAR) study? A3: Yes. While standard alkyl halides favor the N2 isomer under thermodynamic control, you can force N1-selectivity by changing the alkylating agent to methyl 2,2,2-trichloroacetimidate[4]. Causality & Fix: This reagent operates under strictly kinetic control and requires a Lewis or Brønsted acid catalyst (such as triflic acid). The bulky trichloroacetimidate intermediate coordinates preferentially to the less sterically encumbered N1 position, delivering the methyl group rapidly before thermodynamic equilibration can occur[3].
Quantitative Data: Reaction Condition Matrix
The following table summarizes how specific combinations of reagents dictate the regiochemical outcome and overall yield. Use this matrix to select the optimal conditions for your target isomer.
| Alkylating Agent | Base / Catalyst | Solvent | Temp (°C) | Dominant Control | Expected N1:N2 Ratio | Overall Yield |
| Methyl Iodide (MeI) | K₂CO₃ / None | Acetone | 25 | Mixed | 45:55 | Moderate (50-60%) |
| Methyl Iodide (MeI) | Cs₂CO₃ / Bu₄NI | DMF | 80 | Thermodynamic | 10:90 | High (>85%) |
| Dimethyl Sulfate | NaH / None | THF | 0 to 25 | Kinetic | 60:40 | Moderate (65%) |
| Methyl 2,2,2-trichloroacetimidate | Triflic Acid (cat.) | DCM | 25 | Kinetic | 95:5 | High (>85%) |
Mechanistic Visualizations
Caption: Workflow for optimizing N2-methylation of tetrazole-5-carbonitrile.
Caption: Electronic influence of the C5-cyano group on tetrazole methylation regioselectivity.
Self-Validating Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.
Protocol A: Thermodynamic N2-Methylation (Targeting 2-Methyl-2H-tetrazole-5-carbonitrile)
Objective: Maximize the N2-isomer yield using thermodynamic control.
-
Deprotonation: To a flame-dried Schlenk tube under inert argon, add tetrazole-5-carbonitrile (1.0 eq), anhydrous Cs₂CO₃ (1.5 eq), and Bu₄NI (0.1 eq) in anhydrous DMF (0.2 M).
-
Causality: Cs₂CO₃ provides a bulky counter-ion that limits N1 coordination, while Bu₄NI acts as a phase-transfer catalyst to keep the tetrazolate anion highly reactive in solution.
-
-
Alkylation: Cool the mixture to 0 °C. Dropwise add Methyl Iodide (MeI, 1.2 eq). Seal the tube tightly to prevent MeI volatilization, then heat the reaction mixture to 60 °C for 12 hours.
-
Causality: The initial 0 °C addition prevents flash-boiling of MeI. Heating to 60 °C provides the activation energy necessary to overcome the kinetic barrier, allowing the system to equilibrate to the thermodynamically stable N2-isomer.
-
-
Workup & Validation: Quench with saturated aqueous NH₄Cl and extract with EtOAc (3x). Wash the combined organics with brine to remove residual DMF.
-
Validation Checkpoint 1 (TLC): Run a TLC in 3:1 Hexanes/EtOAc. The N2-isomer is less polar due to a lower dipole moment and will elute with a higher
value (~0.6) compared to the N1-isomer (~0.3). -
Validation Checkpoint 2 (¹H NMR): Isolate the product via flash chromatography. Confirm regiochemistry via ¹H NMR (CDCl₃). The N2-CH₃ protons will resonate further downfield (typically ~4.4 ppm) compared to the N1-CH₃ protons (~4.1 ppm) due to the distinct electronic descreening at the N2 position.
-
Protocol B: Kinetic N1-Methylation (Targeting 1-Methyl-1H-tetrazole-5-carbonitrile)
Objective: Force N1-selectivity using a kinetically controlled reagent.
-
Activation: Dissolve tetrazole-5-carbonitrile (1.0 eq) and methyl 2,2,2-trichloroacetimidate (1.5 eq) in anhydrous DCM (0.2 M) at Room Temperature.
-
Kinetic Trapping: Add a catalytic amount of trifluoromethanesulfonic acid (Triflic acid, 0.05 eq). Stir at room temperature for 4 hours.
-
Causality: Triflic acid activates the imidate. The reaction must be kept at room temperature to prevent the kinetic product from reverting or equilibrating. The bulky trichloroacetimidate intermediate sterically clashes with the C5-cyano group if it approaches N2, thereby kinetically forcing the methyl transfer to the N1 position.
-
-
Workup & Validation: Quench with saturated NaHCO₃ to neutralize the acid catalyst. Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Validation Checkpoint: TLC will show a dominant lower
spot. ¹H NMR will confirm the absence of the downfield N2-CH₃ peak, showing a singular sharp singlet near ~4.1 ppm.
-
References
- Synthetic Strategies for 2 Methyl 2h Tetrazole 5 Carbonitrile and Its Derivatives - Benchchem
- Technical Support Center: Regioselectivity of Tetrazole Alkylation - Benchchem
- Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation - ResearchGate
- Cas 13175-00-3, 2-Methyl-2H-tetrazole-5-carboxylic acid - Lookchem
Sources
Technical Support Center: Controlling Regioselectivity in Tetrazole Methylation
Welcome to the Application Support Center. This technical guide is engineered for medicinal chemists, process scientists, and drug development professionals who are troubleshooting the regioselective synthesis of 1-methyl and 2-methyl tetrazoles.
The Core Challenge: Ambidentate Reactivity
The fundamental issue in tetrazole alkylation lies in the ambidentate nature of the tetrazolate anion. When a 5-substituted-1H-tetrazole is deprotonated under standard basic conditions (e.g., using
To break this statistical distribution, you must explicitly force the reaction into either kinetic control (favoring N1) or thermodynamic control (favoring N2) by altering the electrophile's hardness, the solvent polarity, or by utilizing Lewis acid templating[2].
Mechanistic bifurcation of tetrazolate anion methylation under kinetic vs. thermodynamic control.
Troubleshooting Guide: Resolving N1/N2 Selectivity Issues
Issue 1: "I am getting a 1:1 mixture of N1 and N2 isomers using MeI and
-
Root Cause: Standard
conditions on the delocalized tetrazolate anion lack sufficient electronic or steric bias. The reaction is caught between kinetic preference (N1) and thermodynamic stability (N2)[1]. -
Solution: Abandon standard alkyl halides. Shift to specific methylating agents or catalytic systems designed to bias the transition state.
Issue 2: "My API synthesis requires strict N1-methyl selectivity, but the 5-position substituent is bulky."
-
Root Cause: Bulky groups at the 5-position sterically block the adjacent N1 position, naturally pushing the reaction toward the less hindered N2 position[1].
-
Solution: Force kinetic control using2[2]. Activated by a Brønsted acid (like triflic acid), this reagent forms a highly reactive, localized electrophile that rapidly attacks the more electron-rich N1 position before thermodynamic equilibration can occur, yielding up to 97% of the N1 isomer[3].
Issue 3: "I need high yields of the N2-methyl isomer, but base-catalyzed methods are failing."
-
Root Cause: Base-catalyzed methods rarely achieve >80% N2 selectivity.
-
Solution: Switch to Lewis acid-catalyzed alkylation. Using methanol in the presence of
coordinates the tetrazole ring, directing the alkylation almost exclusively to the N2 position[2],[4]. Alternatively, utilize -catalyzed methylation using tert-butyl hydroperoxide (TBHP) as the methyl source[5].
Quantitative Data: Condition Matrix
Use the following table to select the optimal reagent system based on your target isomer and acceptable ratios.
| Target Isomer | Reagent System | Catalyst | Solvent | Typical N1:N2 Ratio | Mechanistic Control |
| Non-selective | MeI / | None | DMF / MeCN | ~ 1:1 to 1:2 | Mixed Kinetic/Thermodynamic |
| N1-Methyl | Methyl 2,2,2-trichloroacetimidate | TfOH (cat.) | DCM | > 95:5 | Kinetic Control / Hard Electrophile |
| N2-Methyl | Methanol (MeOH) | 1,2-DCE | < 5:95 | Thermodynamic / Lewis Acid | |
| N2-Methyl | tert-Butyl hydroperoxide (TBHP) | Solvent-free | < 5:95 | Radical / Phase Transfer |
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. In-process checks are included to ensure you can verify the reaction trajectory before proceeding to workup.
Protocol A: Regioselective N1-Methylation
Objective: Synthesize 1-methyl-5-substituted-1H-tetrazole using kinetic control[2].
-
Preparation: In an oven-dried flask under nitrogen, dissolve the 5-substituted-1H-tetrazole (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).
-
Reagent Addition: Add methyl 2,2,2-trichloroacetimidate (1.2 mmol) to the solution.
-
Catalysis: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 mmol) dropwise.
-
Validation (Reaction Monitoring): Stir at room temperature. Monitor via TLC. Self-Validation Check: The N1 isomer is characteristically more polar than the N2 isomer. Look for the dominant appearance of a lower-
spot. -
Quench: Once the starting material is consumed, quench the reaction with saturated aqueous
(5 mL). Self-Validation Check: Gas evolution should cease, confirming acid neutralization. -
Isolation: Separate the organic layer, extract the aqueous layer with DCM (
mL), dry over anhydrous , and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Regioselective N2-Methylation
Objective: Synthesize 2-methyl-5-substituted-2H-tetrazole using thermodynamic/Lewis acid control[2],[4].
-
Preparation: Dissolve the 5-substituted-1H-tetrazole (1.0 mmol) and anhydrous methanol (1.2 mmol) in 1,2-dichloroethane (1,2-DCE, 5.0 mL).
-
Catalysis: Add boron trifluoride-diethyl ether complex (
, 1.5 mmol) dropwise at room temperature. -
Validation (Reaction Monitoring): Stir at room temperature (or heat to 60 °C depending on steric bulk). Monitor via TLC. Self-Validation Check: Look for the rapid appearance of a higher-
spot, which corresponds to the less polar N2 isomer. -
Quench & Isolation: Quench with saturated aqueous
, extract with DCM, dry over , concentrate, and purify via chromatography.
Decision matrix and experimental workflow for regioselective tetrazole methylation.
Frequently Asked Questions (FAQs)
Q: How can I definitively distinguish between the N1 and N2 methylated isomers analytically?
A:
Q: Why are N1 and N2 isomers so difficult to separate via standard silica gel chromatography? A: While the N1 isomer is generally more polar due to its higher dipole moment, the difference in polarity can be marginal if the 5-position substituent is highly lipophilic. If standard Hexane/Ethyl Acetate mixtures fail, switch to a Toluene/Acetone gradient or employ reverse-phase LC-MS for better resolution.
Q: Can I convert an unwanted N1 isomer into the N2 isomer? A: Generally, no. While some tetrazoles can undergo thermal rearrangement at extreme temperatures (>300 °C), this is not a synthetically viable or safe laboratory method for simple methyl tetrazoles. It is far more efficient to control the regioselectivity during the initial alkylation step.
References
-
BenchChem Technical Support Team. Technical Support Center: Regioselectivity of Tetrazole Alkylation. Benchchem. 2
-
BenchChem Technical Support Team. Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles. Benchchem. 1
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. 5
-
ResearchGate. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. 3
-
Scholaris. Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols.4
-
ResearchGate. Tetrazoles. 6
Sources
purification methods for 2-Methyl-2H-tetrazole-5-carbonitrile via recrystallization
Technical Support Center: Purification of 2-Methyl-2H-tetrazole-5-carbonitrile
Welcome to the dedicated technical support guide for the purification of 2-Methyl-2H-tetrazole-5-carbonitrile. This document is structured to provide researchers, medicinal chemists, and process development scientists with in-depth, field-proven insights into optimizing the recrystallization of this crucial heterocyclic building block. Our focus extends beyond simple procedural steps to address the underlying chemical principles, enabling you to troubleshoot and refine your purification strategy effectively.
Section 1: Fundamentals of Recrystallization for 2-Methyl-2H-tetrazole-5-carbonitrile
This section addresses the foundational questions regarding the purification of 2-Methyl-2H-tetrazole-5-carbonitrile, a polar, nitrogen-rich heterocyclic compound.[1]
Q1: What is the core principle of recrystallization and why is it suitable for this compound?
A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[2][3] The ideal scenario involves a solvent that completely dissolves the target compound (2-Methyl-2H-tetrazole-5-carbonitrile) at an elevated temperature (near the solvent's boiling point) but has very limited solubility for it at low temperatures (e.g., 0-4 °C).[3][4]
This method is highly effective for this specific tetrazole derivative for two primary reasons:
-
Crystalline Nature: As a solid organic compound, it can form a well-defined crystal lattice. During slow cooling, the molecules of 2-Methyl-2H-tetrazole-5-carbonitrile preferentially incorporate into this growing lattice, excluding structurally dissimilar impurity molecules, which remain in the solution (the "mother liquor").
-
Polarity: The molecule possesses significant polarity due to the tetrazole ring's four nitrogen atoms and the nitrile group. This characteristic allows for the selection of common polar solvents, which often exhibit a steep solubility-temperature curve required for efficient recrystallization.[3]
Q2: How do I select the optimal solvent for recrystallizing 2-Methyl-2H-tetrazole-5-carbonitrile?
A2: Solvent selection is the most critical parameter for a successful recrystallization. The "like dissolves like" principle is the guiding rule.[2][3] Given the polar nature of our compound, polar solvents are the logical starting point. An ideal solvent should meet several criteria:
-
High solubility at high temperatures and low solubility at low temperatures. [4]
-
It should not react chemically with the compound.[2]
-
Its boiling point should ideally be lower than the melting point of the compound to prevent "oiling out".[5]
-
It should be volatile enough to be easily removed from the purified crystals during drying.[4]
-
Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[3]
For tetrazole derivatives, alcohols are often a successful choice.[6] Small-scale solubility tests are essential. Use approximately 20-30 mg of your crude material and test its solubility in 0.5 mL of the candidate solvents at room temperature and then upon heating.
Table 1: Solvent Selection Guide for 2-Methyl-2H-tetrazole-5-carbonitrile
| Solvent | Polarity Type | Boiling Point (°C) | Suitability Rationale & Considerations |
| Ethanol | Polar Protic | 78 | Excellent starting point. Often used for recrystallizing tetrazole derivatives.[6] Good solubility difference between hot and cold. |
| Methanol | Polar Protic | 65 | Good solvent for polar compounds, but its lower boiling point can sometimes make it less effective than ethanol for achieving a large solubility differential.[7] |
| Isopropanol (IPA) | Polar Protic | 82 | A good alternative to ethanol, with a slightly higher boiling point. Can sometimes offer a better solubility curve. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective, but its aprotic nature may alter solubility compared to alcohols. Worth testing if alcohols are suboptimal. |
| Water | Polar Protic | 100 | May be a suitable "anti-solvent" in a mixed-solvent system with a miscible organic solvent like ethanol or acetone.[4] Unlikely to be a good single solvent due to potentially high solubility of the polar tetrazole. |
| Ethyl Acetate | Intermediate Polarity | 77 | May be useful if impurities are highly polar. The compound itself may have limited solubility even when hot.[7] |
| Toluene | Non-polar Aprotic | 111 | Unlikely to be effective as a primary solvent due to the high polarity of the compound. Could be used to wash away non-polar impurities.[8] |
Section 2: Standard Operating Protocol for Recrystallization
This section provides a detailed, step-by-step methodology for the single-solvent recrystallization of 2-Methyl-2H-tetrazole-5-carbonitrile.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude 2-Methyl-2H-tetrazole-5-carbonitrile in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[5][7]
-
Hot Filtration (Conditional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product on the filter paper or in the funnel stem.
-
Slow Cooling (Crystal Growth): Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[2][9] An ideal crystallization should show initial crystal formation within 5-20 minutes.[9]
-
Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes. Causality: This step maximizes the yield by further decreasing the solubility of the compound in the solvent.[7]
-
Isolation (Vacuum Filtration): Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: With the vacuum off, add a small amount of ice-cold solvent to the crystals in the funnel and gently swirl. Reapply the vacuum to pull the wash solvent through. Causality: Washing with a minimal amount of ice-cold solvent removes the residual mother liquor (containing dissolved impurities) without significantly dissolving the purified product crystals.
-
Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Then, transfer the crystals to a watch glass and dry them to a constant weight, typically in a vacuum oven at a moderate temperature.
Visualization of the Recrystallization Workflow
Caption: Standard workflow for purifying 2-Methyl-2H-tetrazole-5-carbonitrile.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides solutions to common issues encountered during recrystallization.
Q3: I've cooled my solution, but no crystals have formed. What should I do?
A3: This is a very common issue that can stem from two primary causes: excessive solvent or a supersaturated solution that resists nucleation.[5][9]
-
Probable Cause 1: Too Much Solvent. This is the most frequent reason for crystallization failure.[5] The concentration of the compound is too low to reach saturation upon cooling.
-
Probable Cause 2: Supersaturation. The solution is thermodynamically unstable, but there is no nucleation site for crystals to begin forming.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[9] The microscopic imperfections on the glass provide nucleation sites.
-
Solution 2: Seed Crystal. If available, add a single, tiny crystal of pure 2-Methyl-2H-tetrazole-5-carbonitrile to the cooled solution.[5][9] This provides a perfect template for crystal growth.
-
Q4: My compound is separating as an oil, not as crystals. How can I fix this?
A4: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[5]
-
Probable Cause 1: High Impurity Concentration. Significant impurities can depress the melting point of your compound, causing it to melt in the hot solvent.
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short silica plug, before attempting recrystallization.[11]
-
-
Probable Cause 2: Rapid Cooling. Cooling the solution too quickly can cause the highly concentrated solution to separate before it has a chance to form an ordered crystal lattice.
-
Probable Cause 3: Inappropriate Solvent Choice. The boiling point of the solvent may be too high relative to the compound's melting point.
-
Solution: Switch to a solvent with a lower boiling point or try a mixed-solvent system.[11]
-
Q5: My final yield of pure crystals is very low. Why did this happen?
A5: A low yield is typically a result of product loss to the mother liquor or during handling.[9]
-
Probable Cause 1: Excessive Solvent. As mentioned in Q3, using too much solvent during the initial dissolution is a primary cause of low recovery.[9]
-
Probable Cause 2: Premature Filtration. Filtering the crystals before the solution has been thoroughly chilled will leave a significant amount of product dissolved.
-
Solution: Always ensure the solution is cooled in an ice bath for an adequate amount of time before filtration. You can test the filtrate (mother liquor) by adding a seed crystal or further chilling it to see if more product crystallizes out. If so, this "second crop" can be collected, though it may be less pure.[7]
-
-
Probable Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.
Visualization of the Troubleshooting Process
Caption: A decision tree for troubleshooting common recrystallization issues.
Section 4: Frequently Asked Questions (FAQs)
Q6: How can I determine the purity of my recrystallized 2-Methyl-2H-tetrazole-5-carbonitrile?
A6: Several analytical techniques can assess purity. The most common are:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A pure compound should ideally show a single spot.
-
Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure and identify impurities by the presence of unexpected signals. IR spectroscopy can confirm the presence of key functional groups (e.g., the nitrile C≡N stretch).
Q7: What should I do if single-solvent recrystallization consistently fails?
A7: If a suitable single solvent cannot be found, a mixed-solvent system (binary solvent system) is the next logical step.[7] This involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[7]
-
Procedure: Dissolve the compound in a minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy (turbid). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[10] Common pairs include ethanol/water and acetone/water.[4]
Q8: Are there alternatives to recrystallization for this compound?
A8: Yes. If recrystallization proves ineffective, column chromatography is the primary alternative for purifying tetrazole derivatives.[11] However, be aware that the high polarity of tetrazoles can cause them to interact strongly with silica gel, potentially leading to poor elution.[11] In such cases, using a more polar mobile phase or a different stationary phase (like alumina) may be necessary. For liquid or oily tetrazoles, chromatography or distillation under reduced pressure are the methods of choice.[11]
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. (n.d.). ScienceDirect. Retrieved from [Link]
-
Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
DeFrancesco, H., Dudley, J., & Coca, A. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. Journal of Chemical Education, 95(3), 479-482. Retrieved from [Link]
-
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
-
Boussouf, A. (n.d.). PW 01: recrystallization. E-learning. Retrieved from [Link]
-
Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2019, March 7). Picking a recrystallization solvent?. r/chemhelp. Retrieved from [Link]
Sources
- 1. 2-Methyl-2H-tetrazole-5-carbonitrile | Benchchem [benchchem.com]
- 2. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 3. Recrystallization [wiredchemist.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. athabascau.ca [athabascau.ca]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Safe Handling of Energetic Tetrazole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Navigating the High-Energy Landscape of Tetrazoles
Tetrazole derivatives are a cornerstone in modern drug development and materials science, prized for their unique chemical properties that can enhance pharmacological activity.[1] However, the same nitrogen-rich structure that makes them valuable also classifies many of them as energetic materials, possessing explosive potential.[2][3] An incident involving a tetrazole explosion in a hazardous waste incinerator caused major damage, highlighting the severe consequences of improper handling.[4]
This guide serves as a technical support center for professionals working with these compounds. It is not a rigid set of rules but a dynamic resource designed to build a deep, causal understanding of the hazards involved. Our goal is to foster a culture of safety through expertise, ensuring that every protocol is a self-validating system of risk mitigation.
Frequently Asked Questions (FAQs)
This section addresses the most common and critical questions encountered during the handling of energetic tetrazole derivatives.
Part 1: Fundamental Hazards & Risk Assessment
Q1: What are the primary hazards associated with energetic tetrazole derivatives?
A: The primary hazard is the rapid release of energy, which can manifest as an explosion or deflagration.[2] This is driven by the high nitrogen content and the thermodynamic stability of nitrogen gas (N₂), the formation of which is a major driving force for decomposition. The key risks are:
-
Sensitivity to Initiation: Decomposition can be initiated by various stimuli, including impact, friction, heat, and electrostatic discharge (ESD).[5][6][7]
-
Mass Explosion Hazard: Some tetrazoles, like 1H-Tetrazole, are classified as Division 1.1 explosives, meaning they have a mass explosion hazard.[8][9]
-
Rapid Deflagration: Even if they don't detonate, many derivatives can burn extremely rapidly, producing a dangerous flash and audible crack that can cause severe burns and injury.[10]
-
Toxicity: While the primary concern is their energetic nature, some tetrazole derivatives can also be harmful if swallowed, inhaled, or in contact with skin.[6]
Q2: I'm about to synthesize a new tetrazole derivative. What are the absolute first steps I should take for safety?
A: Before any practical work begins, a thorough risk assessment is mandatory.
-
Literature Review: Exhaustively search for data on the target compound or structurally similar analogues. Pay close attention to any reported thermal stability (e.g., decomposition temperature) or sensitivity data.
-
Safety Data Sheet (SDS) Analysis: Obtain and critically read the SDS for all starting materials, especially azides (e.g., sodium azide) which are common reagents and highly toxic.[4]
-
Develop a Standard Operating Procedure (SOP): Create a detailed, step-by-step SOP that includes not just the chemical procedure but also all safety controls, PPE requirements, and emergency actions.[5][11] This SOP should be reviewed and signed off by your institution's Environmental Health & Safety (EHS) department.
-
Scale Limitation: The initial synthesis of any uncharacterized energetic material should be conducted on the smallest possible scale (e.g., 0.05–0.2 g) to minimize the potential impact of an incident.[12]
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
Q3: What is the mandatory PPE for handling dry, energetic tetrazoles?
A: Standard laboratory PPE is insufficient. A multi-layered approach is required to protect against blast, thermal, and chemical hazards.
-
Eye and Face Protection: Tightly fitting safety goggles combined with a full-face shield are mandatory.[4][8] The face shield provides a critical barrier against projectiles and thermal flash.
-
Body Protection: A fire-resistant lab coat (e.g., Nomex®) is essential.[12] For higher-risk operations, a leather jacket or specialized blast apron may be required.[5][10]
-
Hand Protection: The choice of gloves depends on the dual risk of chemical exposure and physical hazard. Often, a double-gloving approach is used, combining a chemically resistant glove with an outer glove made of leather or Kevlar® for cut/abrasion resistance.[12]
-
Footwear: Closed-toe shoes are a minimum. For mitigating ESD risk, conductive-sole shoes are strongly recommended.[5][10]
-
Hearing Protection: Earmuffs or plugs should be used when there is any risk of rapid deflagration or detonation.[5]
Q4: How can I effectively prevent initiation by electrostatic discharge (ESD)?
A: Tetrazoles can be highly sensitive to ESD.[10] A comprehensive ESD control program is critical.
-
Grounding: The researcher, the work surface, and all equipment must be grounded to a common point. This is achieved using wrist straps, conductive mats, and grounding wires for equipment.[5][10][13]
-
Use Conductive Tools: All tools used to handle the material (scoops, spatulas) should be made of non-sparking, conductive materials (e.g., Velostat).[10]
-
Control Humidity: Maintain laboratory humidity between 40-60%. Low humidity dramatically increases the potential for static charge buildup.[2][5]
-
Avoid Insulative Materials: Prohibit common plastics, waxed surfaces, and other charge-generating materials from the designated handling area.[5]
Q5: What engineering controls are necessary?
A: Never handle energetic tetrazoles on an open bench.
-
Fume Hood: All work must be done in a certified chemical fume hood to contain any potential release of toxic dust or vapors.[2]
-
Blast Shield: A portable blast shield, made of a material like polycarbonate, must be placed between the experiment and the researcher. The fume hood sash itself also provides a protective barrier and should be kept as low as possible.[4][5]
-
Shielded Workstation: All work should take place behind a shielded and grounded workstation.[10]
Part 3: Storage, Spills, and Disposal
Q6: How must I store these compounds safely?
A: Proper storage is crucial to prevent decomposition over time.
-
Location: Store in a cool, dry, and well-ventilated place.[8][14] The storage area should be a designated and clearly labeled space for energetic materials.
-
Segregation: Keep them segregated from incompatible materials, especially heat sources, flammables, combustibles, acids, and oxidizers.[7]
-
Containers: Use approved, tightly closed containers.[14][15] Avoid metal packaging for certain compounds like 1H-Tetrazole, as they can form sensitive metal salts.[9] Never use a container that can be hermetically sealed, as gas evolution from slow decomposition could cause it to pressurize and rupture.
Q7: What is the correct procedure for a small spill?
A:
-
Evacuate: Immediately alert others and evacuate personnel to a safe area.[8][14]
-
Remove Ignition Sources: Extinguish all flames and turn off any spark-producing equipment.[6][8][14]
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup: Wear full PPE. Use spark-proof tools and explosion-proof equipment.[6][14] The spilled material should be collected, not swept (to avoid friction). It can be wetted with an appropriate solvent (like water or isopropanol, if compatible) to reduce sensitivity before being collected into a suitable, closed container for disposal.[10]
-
Decontaminate: Clean the spill area thoroughly.
Q8: How do I dispose of tetrazole waste?
A: Energetic tetrazole waste must never be placed in regular trash or washed down the drain.[14]
-
Licensed Disposal: All waste must be disposed of through a licensed chemical destruction facility.[14]
-
Controlled Incineration: This is a common method used by professional disposal companies.[14]
-
Waste Streams: Maintain separate, clearly labeled waste containers for tetrazole derivatives. Do not mix with other waste streams.
Troubleshooting Guide: Responding to Specific Scenarios
Scenario 1: During synthesis, the reaction mixture begins to bubble vigorously and change color unexpectedly.
-
Potential Cause: This is a classic sign of an exothermic runaway reaction or the onset of thermal decomposition. The energy being released by the reaction is exceeding the system's ability to dissipate it, leading to an uncontrolled increase in temperature and rate.
-
Immediate Actions:
-
Remove Energy Input: Immediately remove any heating source. If necessary, use an ice bath to cool the reaction vessel.
-
Ensure Containment: Lower the fume hood sash completely. Ensure the blast shield is in place.
-
Alert Personnel: Inform colleagues of the situation.
-
Prepare to Evacuate: If the reaction does not stabilize within seconds, evacuate the laboratory and activate your emergency response plan. Do not wait for the situation to escalate.
-
-
Causality: Energetic compounds have a specific activation energy for decomposition. An uncontrolled exotherm can provide this energy, leading to a catastrophic failure.
Scenario 2: I notice a fine, crystalline powder around the threads of a container of an older tetrazole derivative.
-
Potential Cause: This is an extremely dangerous situation. The crystals could be the result of sublimation or "creeping" of the material out of the container. These fine, dry crystals are often more sensitive to friction and shock than the bulk material.[7] Opening a container in this state could initiate an explosion from the friction on the cap threads.[16]
-
Immediate Actions:
-
DO NOT OPEN OR MOVE THE CONTAINER: This cannot be overstressed. Any mechanical disturbance could be catastrophic.[16]
-
Secure the Area: Evacuate all non-essential personnel from the laboratory.
-
Contact EHS/Explosive Ordnance Disposal (EOD): Immediately contact your institution's safety office or a professional reactive hazards disposal team. This situation requires expert handling, potentially with remote opening equipment.[16]
-
-
Causality: The formation of fine, unconfined crystals increases the surface area and reduces the energy required for initiation. The simple act of twisting a cap can provide enough frictional energy to cause detonation.
Experimental Protocols & Safety Workflows
Data Presentation: Sensitivity of Energetic Compounds
While precise quantitative data requires specialized testing, the following table provides a qualitative summary of sensitivities for representative energetic materials to illustrate the hazard level of tetrazoles.
| Compound | Impact Sensitivity | Friction Sensitivity | ESD Sensitivity | Primary Hazard Class |
| 1H-Tetrazole | High[9] | High[6] | High[10] | 1.1 (Mass Explosion)[9] |
| 5-Amino-1H-tetrazole | High | High[6] | Moderate-High | Self-reactive/Explosive[6] |
| RDX (Cyclotrimethylenetrinitramine) | Moderate | Moderate | Moderate | 1.1 (Mass Explosion) |
| TNT (Trinitrotoluene) | Low | Low | Low | 1.1 (Mass Explosion) |
This table is for illustrative purposes. Sensitivity can be highly dependent on crystal form, purity, and confinement.
Workflow Diagram: Safe Handling of a Dry Energetic Tetrazole
This diagram outlines the critical steps for safely handling a previously synthesized and characterized energetic tetrazole derivative on a small scale.
Caption: Workflow for safe handling of energetic tetrazoles.
Emergency Response Logic Diagram
This diagram provides a simplified decision-making process in the event of an accidental initiation.
Caption: Decision tree for emergency response to an explosion.
References
- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Journal of Chemical Health Risks.
- 1H-Tetrazole SDS, 288-94-8 Safety D
- 1H-TETRAZOLE - Safety D
- SAFETY DATA SHEET - LGC Standards. LGC Standards.
- Explosive Chemicals Research Safety. Unknown Source.
- Energetics. PacSci EMC.
- 5-Amino-1H-tetrazole - SAFETY DATA SHEET. (2023). Tokyo Chemical Industry Co., Ltd..
- SAFETY D
- Safety Hazards in the Energetics Labor
- Protective equipment for small-scale laboratory explosive hazards. Part 1: Clothing for hand and body protection. (2021). ACS Chemical Health & Safety.
- Stabilization of Explosive and Energetic M
- Working with Potentially Explosive Chemicals/Reactions. University of Auckland.
- Safe Storage of Chemicals. Office of Environment, Health & Safety, UC Berkeley.
- Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Yale Environmental Health & Safety.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). PMC.
- Classification of 1H-Tetrazole under Division 1.1D. (1998). UNECE.
- Tetrazoles via Multicomponent Reactions. (2018). PMC.
- Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework. (2019). PubMed.
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auckland.ac.nz [auckland.ac.nz]
- 5. uah.edu [uah.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. echemi.com [echemi.com]
- 9. unece.org [unece.org]
- 10. psemc.com [psemc.com]
- 11. dsiac.dtic.mil [dsiac.dtic.mil]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lgcstandards.com [lgcstandards.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.de [fishersci.de]
- 16. Stabilization of Explosive and Energetic Materials : USDA ARS [ars.usda.gov]
troubleshooting low conversion rates in tetrazole nitrile hydrolysis
Topic: Troubleshooting Low Conversion Rates in Tetrazole Nitrile Hydrolysis Lead Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Scope
This guide addresses the specific challenges of hydrolyzing a nitrile group (-CN) attached to or in the vicinity of a tetrazole ring. This is a deceptively difficult transformation. Unlike standard aliphatic nitriles, tetrazole-nitriles introduce a unique electrostatic inhibition mechanism that frequently stalls conversion.
Scope:
-
Substrate: Molecules containing both a 1H-tetrazole moiety and a nitrile group (e.g., (1H-tetrazol-5-yl)acetonitrile).
-
Target: Conversion of -CN to -COOH (Carboxylic Acid) or -CONH2 (Amide).
-
Primary Issue: Stalled reaction (low conversion) or low isolated yield (workup loss).
The Core Problem: The "Anion Shield" Effect
Before troubleshooting, you must understand why your reaction is stalling.
The Mechanism of Failure:
1H-tetrazoles are acidic (
-
The Conflict: You are trying to force a negatively charged nucleophile (
) to attack a molecule that now carries a net negative charge (Tetrazolate ). -
The Result: Electrostatic repulsion creates a massive kinetic barrier. The reaction stalls not because the nitrile is unreactive, but because the hydroxide cannot effectively approach the electrophilic carbon.
Visualizing the Kinetic Barrier
Figure 1: The "Anion Shield" mechanism preventing nucleophilic attack during basic hydrolysis.
Troubleshooting Protocols
Scenario A: The Reaction Stalls in Base (NaOH/KOH)
Symptom: HPLC shows <30% conversion after 24 hours. Adding more base doesn't help.
Root Cause: Insufficient cation coordination. The sodium cation (
Protocol 1: The "High-Molarity" Shift To overcome the repulsion, you must overwhelm the system with hydroxide or use a cation that pairs tightly with the tetrazole.
-
Switch Bases: Replace NaOH with KOH . Potassium binds slightly better to tetrazoles.
-
Concentration: Increase base concentration to >3M (preferably 5M) . You need a massive excess to drive the kinetics against the electrostatic gradient.
-
Temperature: Reflux is mandatory (
). Room temperature will never work.
Protocol 2: Phase Transfer Catalysis (The "Masking" Strategy) If the substrate is sensitive to 5M base, use a Phase Transfer Catalyst (PTC) to "mask" the charge.
-
Add: 5-10 mol% Tetrabutylammonium hydroxide (TBAOH) or Tetrabutylammonium bromide (TBAB) .
-
Mechanism: The bulky
cation pairs with the tetrazolate anion, creating a lipophilic ion pair that reduces the local electron density and allows the free to attack the nitrile.
Scenario B: Low Yield Despite Full Conversion (The "Ghost" Product)
Symptom: HPLC shows 100% conversion to product, but after workup, you isolate <20% yield.
Root Cause: Water Solubility & Amphoteric Loss. The product (Tetrazole-Acid) is amphoteric.
-
At high pH: It is a dianion (soluble).
-
At low pH (<1): It is protonated but often still polar enough to remain in water.
-
Critical Error: Acidifying to pH 1 and extracting with Dichloromethane (DCM). Most tetrazole-acids are insoluble in DCM.
Protocol 3: The Isoelectric Isolation
-
Do NOT use DCM. Use Ethyl Acetate (EtOAc) or n-Butanol for extraction.
-
Stepwise Acidification:
-
Cool the reaction mixture to
. -
Slowly add 6N HCl.
-
Monitor pH precisely. Most tetrazole acids precipitate at their isoelectric point (usually pH 2.5 - 3.5).
-
Stop acidifying if a solid forms. Filter immediately.
-
-
Salting Out: If no precipitate forms, saturate the aqueous layer with NaCl before extracting with EtOAc.
Scenario C: Product Disappears / Unknown Impurities
Symptom: Formation of a "lower molecular weight" impurity or gas evolution.
Root Cause: Decarboxylation.
Tetrazole-acetic acids (where the -COOH is separated from the ring by one carbon) are structurally similar to
Protocol 4: Avoid Acidic Hydrolysis
-
Never reflux tetrazole-acetonitriles in HCl or
if the product is a tetrazole-acetic acid. -
If you must use acid, keep T <
. -
Recommendation: Stick to Basic Hydrolysis (Protocol 1) or Enzymatic Hydrolysis (Protocol 5).
Advanced Solution: Enzymatic Hydrolysis (Biocatalysis)[1]
If chemical methods fail or cause degradation, biocatalysis is the industry standard for high-value tetrazoles.
Why it works: Enzymes (Nitrilases) bind the substrate in a specific pocket, ignoring the "Anion Shield" effect of the tetrazole ring. They operate at neutral pH, preventing decarboxylation.
Protocol 5: Nitrilase Screening Workflow
-
Conditions: pH 7.0 - 8.0 (Phosphate buffer),
. -
Workflow:
| Step | Action | Rationale |
| 1 | Buffer Prep | 0.1M Potassium Phosphate (pH 7.5). |
| 2 | Loading | Suspend Nitrile (50-100 mM). If insoluble, add 5-10% DMSO. |
| 3 | Catalyst | Add Nitrilase powder (Lyophilized) or Cell-Free Extract. |
| 4 | Incubation | Shake at 30°C for 18-24h. |
| 5 | Quench | Acidify to pH 2.0 to stop enzyme and precipitate product. |
Decision Matrix & Troubleshooting Flowchart
Use this flowchart to diagnose your specific failure mode.
Figure 2: Diagnostic logic for tetrazole nitrile hydrolysis failures.
Frequently Asked Questions (FAQ)
Q: Can I use acid hydrolysis (HCl) to avoid the "Anion Shield" issue?
A: Only if your product is thermally stable. If you are making a tetrazole-acetic acid (e.g., 1H-tetrazole-5-acetic acid), acid hydrolysis at reflux often leads to decarboxylation , leaving you with a methyl-tetrazole and
Q: My reaction turns black/tarry. What is happening?
A: This indicates ring degradation. Tetrazoles are stable, but prolonged heating in concentrated strong base (e.g., 50% NaOH) can eventually open the ring. Switch to the Peroxide Method (Radziszewski reaction variant): Use
Q: I acidified the reaction to pH 1, but no solid precipitated.
A: You likely overshot the isoelectric point. Tetrazoles can be protonated at very low pH (
References
-
Mechanism of Nitrile Hydrolysis
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General mechanism of nitrile hydrolysis).[4]
-
-
Tetrazole Acidity & Anion Effects
-
Ostrovskii, V. A., et al. "Tetrazoles." Comprehensive Heterocyclic Chemistry III, Elsevier, 2008. Link
-
-
Decarboxylation of Heterocyclic Acetic Acids
- Enzymatic Hydrolysis (Nitrilase)
-
Sartan Intermediate Synthesis (Context)
-
Organic Process Research & Development, "Process Development for the Synthesis of Valsartan." (Discusses tetrazole handling). Link
-
Sources
- 1. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 2. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrilase - Wikipedia [en.wikipedia.org]
- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 5. The decarboxylation of some heterocyclic acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
minimizing byproduct formation in 5-cyano-2-methyltetrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 5-cyano-2-methyltetrazole is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary challenge lies in the regioselective methylation of the 5-cyanotetrazole precursor, which can lead to the formation of the undesired 5-cyano-1-methyltetrazole isomer. This guide will walk you through the key steps of the synthesis, from the formation of the tetrazole ring to the critical methylation and purification stages, with a focus on strategies to minimize byproduct formation.
Reaction Pathway Overview
The synthesis of 5-cyano-2-methyltetrazole typically proceeds in two main stages:
-
[3+2] Cycloaddition: Formation of the 5-cyanotetrazole ring from a suitable nitrile precursor and an azide source.
-
N-Methylation: Introduction of a methyl group onto the tetrazole ring.
The non-selective nature of the methylation step is the primary source of byproduct formation, yielding a mixture of the desired N2-isomer and the undesired N1-isomer.
Caption: General synthesis workflow for 5-cyano-2-methyltetrazole.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues you may encounter during the synthesis of 5-cyano-2-methyltetrazole, with a focus on minimizing the formation of the 5-cyano-1-methyltetrazole byproduct.
Question 1: My final product is a mixture of 1-methyl and 2-methyl isomers. How can I increase the selectivity for the desired 2-methyl isomer?
Answer:
The regioselectivity of the N-methylation of 5-substituted tetrazoles is highly dependent on the electronic and steric properties of the substituent at the C5 position. For 5-cyanotetrazole, the electron-withdrawing nature of the cyano group plays a significant role in directing the methylation.
Causality:
-
Electronic Effects: The electron-withdrawing cyano group decreases the electron density at the N1 position, making the N2 position more nucleophilic and thus more susceptible to electrophilic attack by the methylating agent. Studies have shown that substituents with increased electronegativity favor methylation at the N2 position[1].
-
Steric Hindrance: While the cyano group is not exceptionally bulky, steric hindrance can also influence the site of methylation. The N1 position is generally more sterically hindered than the N2 position.
-
Reaction Conditions: The choice of solvent, temperature, and methylating agent can also impact the isomer ratio.
Troubleshooting Steps:
-
Optimize the Methylating Agent:
-
Dimethyl sulfate (DMS): Often provides better selectivity for the N2 position compared to methyl iodide.
-
"Green" Methylating Agents: Consider using dimethyl carbonate (DMC) with a suitable catalyst, which can offer a more environmentally friendly approach and may influence regioselectivity[2].
-
-
Solvent Selection:
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can influence the reactivity of the tetrazolate anion and affect the isomer ratio.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst in a biphasic system can sometimes enhance the selectivity for the N2 isomer.
-
-
Temperature Control:
-
Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product, which is often the N2-methyl isomer.
-
-
pH Control:
-
The methylation is typically performed on the tetrazolate anion. Ensuring complete deprotonation of the 5-cyanotetrazole with a suitable base before adding the methylating agent is crucial.
-
| Parameter | Recommendation for Higher N2-Selectivity | Rationale |
| Methylating Agent | Dimethyl sulfate (DMS) | Generally provides better N2-selectivity. |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Can influence the nucleophilicity of the nitrogen atoms. |
| Temperature | Lower temperatures (e.g., 0-25 °C) | May favor the formation of the thermodynamically more stable N2-isomer. |
| Base | Non-nucleophilic strong base (e.g., NaH, K2CO3) | Ensures complete formation of the tetrazolate anion. |
Question 2: I am having difficulty separating the 1-methyl and 2-methyl isomers. What are the recommended purification methods?
Answer:
The separation of 1-methyl and 2-methyl tetrazole isomers can be challenging due to their similar physical properties. However, effective separation can be achieved using chromatographic techniques or recrystallization.
Troubleshooting Steps:
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is often effective. Start with a low polarity mobile phase and gradually increase the polarity.
-
TLC Monitoring: Careful monitoring of the fractions by Thin Layer Chromatography (TLC) is essential to identify and isolate the desired isomer. The two isomers often have a small but discernible difference in their Rf values.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Preparative HPLC: For high-purity samples, preparative HPLC is a powerful tool.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. A gradient elution program will likely be necessary to achieve good separation. Normal phase HPLC can also be an effective option for isomer separation[3].
-
-
Recrystallization:
-
If there is a significant difference in the solubility of the two isomers in a particular solvent system, fractional recrystallization can be an effective and scalable purification method.
-
Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one that selectively crystallizes the desired 2-methyl isomer.
-
| Method | Key Considerations |
| Column Chromatography | Optimize solvent system through TLC; use a long column for better resolution. |
| Preparative HPLC | Reversed-phase (C18) or normal phase columns; gradient elution is often necessary. |
| Recrystallization | Requires a significant difference in solubility between the isomers; solvent screening is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in the synthesis of 5-cyano-2-methyltetrazole?
The synthesis typically begins with the formation of the 5-cyanotetrazole ring via a [3+2] cycloaddition reaction. A common starting material is a cyanogen halide or malononitrile, which reacts with an azide source, such as sodium azide[4]. This reaction is often catalyzed by a Lewis acid (e.g., zinc bromide) or a Brønsted acid[4].
Q2: How can I confirm the identity and ratio of the 1-methyl and 2-methyl isomers in my product mixture?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
-
¹H NMR: The chemical shift of the methyl protons will be different for the 1-methyl and 2-methyl isomers. Typically, the N-methyl signal of the 2-methyl isomer appears at a slightly higher field (lower ppm) compared to the 1-methyl isomer[5].
-
¹³C NMR: The chemical shifts of the methyl carbon and the tetrazole ring carbons will also differ between the two isomers.
-
2D NMR Techniques: Techniques like HSQC and HMBC can provide further confirmation of the connectivity and help in unambiguous assignment of the isomers[6].
HPLC analysis with a well-calibrated method can also be used to determine the ratio of the two isomers in a mixture.
Q3: What are the main safety precautions to consider during this synthesis?
-
Azide Handling: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals, especially lead and copper. All reactions involving azides should be conducted in a well-ventilated fume hood.
-
Hydrazoic Acid Formation: Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step should be performed with extreme caution, preferably in a fume hood and behind a safety shield[4].
-
Methylating Agents: Methylating agents like dimethyl sulfate and methyl iodide are toxic and carcinogenic. Handle these reagents with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.
Experimental Protocols
Protocol 1: Synthesis of 5-Cyanotetrazole
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and starting materials.
Materials:
-
Cyanogen bromide (or other suitable cyano-group source)
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Water or an appropriate organic solvent (e.g., DMF)
-
Hydrochloric acid (HCl) for workup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cyanogen source and zinc bromide in the chosen solvent.
-
Carefully add sodium azide portion-wise to the stirred solution.
-
Heat the reaction mixture to the appropriate temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred solution of dilute hydrochloric acid to precipitate the product. (Caution: This step may generate hydrazoic acid. Perform in a well-ventilated fume hood).
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-cyanotetrazole.
Caption: Workflow for the synthesis of 5-cyanotetrazole.
Protocol 2: N-Methylation of 5-Cyanotetrazole
Materials:
-
5-Cyanotetrazole
-
Dimethyl sulfate (DMS) or Methyl Iodide (MeI)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or DMF as solvent
Procedure:
-
Suspend 5-cyanotetrazole and potassium carbonate in acetone or DMF in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the methylating agent (DMS or MeI) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product, a mixture of 1-methyl and 2-methyl isomers, can then be purified using the methods described in the troubleshooting section.
References
-
ResearchGate. (n.d.). Positional selectivity of the methylation of 5-substituted tetrazolate anions. [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
-
Molecules. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link]
-
Nanomedicine Research Journal. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. [Link]
-
Organic Chemistry Portal. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. [Link]
-
RSC Publishing. (n.d.). Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials. [Link]
-
PMC. (n.d.). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. [Link]
-
PMC. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
Shimadzu. (n.d.). Introduction to HPLC. [Link]
-
Journal of Chemical Health Risks. (n.d.). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. [Link]
-
ResearchGate. (2023). Theoretical study on effect of substituent on aromaticity of tetrazole ring. [Link]
-
YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. [Link]
-
MDPI. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]
-
ResearchGate. (n.d.). An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. [Link]
-
RSC Publishing. (n.d.). Hydroxy-pendant tetrazole as the cage group for photoactivatable push–pull fluorophores. [Link]
-
R Discovery. (2020). Study of Electronic Effects on Normal vs. Abnormal Tetrazol-5-ylidenes at DFT. [Link]
- Google Patents. (n.d.). US5594146A - Process for producing 5-aminotetrazole.
-
ResearchGate. (2025). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. [Link]
-
Asian Journal of Chemistry. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. [Link]
- Google Patents. (n.d.). US4791210A - Process for the production of 5-methyltetrazole.
-
PMC. (n.d.). Overcoming peri- and ortho-selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy. [Link]
-
Shimadzu. (2015). Rapid, high throughput quantitation of cyanotoxins in natural water by UHPLC-MS-MS. [Link]
-
ResearchGate. (n.d.). C2‐(1 N/2 N‐Methyl‐tetrazole)methyl Ether (MeTetMe) as a Stereodirecting Group for 1,2‐trans‐β‐O‐Glycosylation. [Link]
-
World Journal of Pharmaceutical Research. (2023). A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. [Link]
-
SciSpace. (2021). Installing the ''magic methyl'' – C–H methylation in synthesis. [Link]
-
Chemical Science. (n.d.). Overcoming peri- and ortho-Selectivity in C−H Methylation of 1-Naphthaldehydes by Tunable Transient Ligand Strategy. [Link]
-
PMC. (2019). Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. [Link]
Sources
storage stability and shelf life of 2-Methyl-2H-tetrazole-5-carbonitrile
Technical Support Center: 2-Methyl-2H-tetrazole-5-carbonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide serves as a dedicated technical resource for handling, storing, and troubleshooting issues related to 2-Methyl-2H-tetrazole-5-carbonitrile (CAS No. 55408-47-4). As a Senior Application Scientist, my goal is to provide practical, field-tested advice grounded in established chemical principles to ensure the integrity and success of your experiments.
Disclaimer: Specific, long-term stability data for 2-Methyl-2H-tetrazole-5-carbonitrile is not extensively published. Therefore, the recommendations provided herein are based on the known chemistry of tetrazoles and nitrile-containing compounds, as well as standard best practices for handling nitrogen-rich heterocyclic molecules.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-Methyl-2H-tetrazole-5-carbonitrile?
A1: Proper storage is critical to maintain the compound's purity and prevent degradation. The primary concerns are moisture, heat, and light. Tetrazoles as a class can be sensitive to thermal stress, and the nitrile group can be susceptible to hydrolysis.[1][2][3][4]
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down potential degradation pathways. While some tetrazoles are stable at room temperature, refrigeration is a prudent measure to maximize shelf life, especially given the compound's high nitrogen content, which can make it energetically unstable.[2][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The tetrazole ring and nitrile group are susceptible to hydrolysis.[1] Storing under an inert, dry atmosphere minimizes contact with atmospheric moisture, which could initiate degradation to the corresponding carboxylic acid or amide.[6][7] |
| Light | Amber Vial / Dark Location | Photochemical degradation is a known pathway for some tetrazole derivatives.[8] Protection from light, particularly UV, prevents potential ring-opening or rearrangement reactions. |
| Container | Tightly Sealed Glass Vial | Use a high-quality, tightly sealed glass container (e.g., amber vial with a PTFE-lined cap) to provide a robust barrier against moisture and air ingress.[2][3][4] Avoid plastic containers that may be permeable to moisture or leach impurities. |
Q2: What is the expected shelf life of this compound?
A2: Without manufacturer-provided data, a definitive shelf life cannot be stated. However, if stored under the optimal conditions described in Table 1, a shelf life of 1-2 years is a reasonable expectation for a high-purity solid. It is imperative to requalify the material after any extended storage period, especially if it is to be used in sensitive applications like drug development.
Q3: What are the primary signs of degradation?
A3: Degradation may manifest in several ways:
-
Physical Changes: Observe for any change in color (e.g., from white/off-white to yellow or brown), clumping (indicating moisture uptake), or a change in texture.
-
Solubility Issues: If the compound becomes difficult to dissolve in solvents where it was previously soluble, this may indicate the formation of insoluble polymeric byproducts.
-
Analytical Changes: The most reliable method is analytical verification. A repeat analysis by ¹H NMR, LC-MS, or IR spectroscopy can reveal the presence of impurities not seen in the initial analysis.[9][10][11][12] Common degradation products could include 2-methyl-2H-tetrazole-5-carboxylic acid or its corresponding amide via hydrolysis of the nitrile group.[1]
Q4: Is 2-Methyl-2H-tetrazole-5-carbonitrile hazardous? How should it be handled?
A4: Yes, compounds containing a high percentage of nitrogen, like tetrazoles, should be treated as potentially energetic and hazardous.[2][4] While this specific compound is not classified as an explosive, its parent compound, 1H-tetrazole, is known to be explosive under certain conditions (e.g., heat, shock).[2] The nitrile group also adds to its toxicity profile.[6][13]
Safe Handling Precautions:
-
Wear standard personal protective equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Avoid creating dust.[3]
-
Use spark-proof tools and avoid friction or shock, especially when handling larger quantities.[4][14]
-
Keep away from strong oxidizing agents, strong acids, and bases, as these can initiate vigorous or explosive reactions.[2][14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction is not proceeding as expected, or I'm seeing low yields.
This is often the first sign of a reagent purity issue. Before troubleshooting complex reaction parameters, verify the integrity of your starting material.
Caption: Troubleshooting workflow for poor reaction outcomes.
Probable Cause: The compound may have degraded due to improper storage, particularly moisture absorption leading to hydrolysis of the nitrile group. The nitrile is the reactive handle for many subsequent reactions, and its conversion to an unreactive carboxylic acid would halt the desired transformation.
Solution:
-
Re-analyze the Material: Perform a quick purity check using ¹H NMR or LC-MS. Compare the new spectrum to the original one from the supplier or from when the vial was first opened.
-
Look for Impurities: In the ¹H NMR, look for the disappearance of the characteristic methyl singlet and the appearance of new, unexpected peaks. In the mass spectrum, look for a mass corresponding to the hydrolyzed product (M+18, carboxylic acid).
-
Purify or Replace: If degradation is confirmed, the material may need to be purified (e.g., by recrystallization or column chromatography, if feasible) or replaced with a fresh batch.
Problem 2: I'm observing inconsistent results between different batches of the compound.
Probable Cause: Alkylation of 5-substituted tetrazoles can produce a mixture of N1 and N2 isomers.[1] Your different batches may have varying ratios of the desired 2-methyl isomer and the 1-methyl isomer, which could have different reactivity profiles or physical properties.
Solution:
-
Confirm Isomeric Purity: Use advanced analytical techniques like 2D NMR (HMBC, NOESY) or comparison to a well-characterized standard to confirm the structure and isomeric purity of each batch. The carbon signal of the C5 position in ¹³C NMR is often a good indicator to distinguish between isomers.[11][12]
-
Standardize Supplier: If possible, source the material from a single, reputable supplier who provides detailed certificates of analysis specifying isomeric purity.
-
Develop an Internal QC Protocol: Implement a standard internal quality control test (e.g., a specific HPLC method or NMR analysis) for every new batch received to ensure consistency before use in critical experiments.
Problem 3: The material has changed color from white to yellow/brown.
Probable Cause: Color change is a strong indicator of decomposition. This can be caused by thermal stress, exposure to light, or reaction with trace impurities (e.g., acid or base). Thermal decomposition of tetrazoles can be complex, potentially leading to the elimination of nitrogen gas and the formation of various nitrogen-containing products.[5][16][17]
Caption: Potential degradation pathways for the compound.
Solution:
-
Do Not Use: Do not use discolored material in any experiment where purity is important. The colored impurities could interfere with your reaction or biological assay.
-
Investigate the Cause: Review the storage history of the vial. Was it left at room temperature? Exposed to light? Was a non-inert gas used for dispensing? Identifying the cause will prevent future occurrences.
-
Dispose and Replace: The safest course of action is to dispose of the discolored material according to your institution's hazardous waste guidelines and obtain a fresh supply.
Key Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a quantitative method to assess the purity of your material using an internal standard.
-
Materials & Equipment:
-
Procedure:
-
Accurately weigh ~10-15 mg of the internal standard into a vial. Record the exact mass.
-
Accurately weigh ~15-20 mg of the 2-Methyl-2H-tetrazole-5-carbonitrile into the same vial. Record the exact mass.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30s) to ensure accurate integration.
-
Integrate the well-resolved singlet of the methyl group on the tetrazole ring and a well-resolved singlet from the internal standard.
-
Calculate the purity using the standard formula, accounting for the molecular weights and number of protons for each signal.
-
Trustworthiness Check: The use of a certified internal standard provides a self-validating system. The result is quantitative and less prone to the instrument variability that can affect other methods like simple LC area percent.
References
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Karton, A., et al. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A. Available from: [Link]
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Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet. Available from: [Link]
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Lesnikovich, A. I., et al. (1992). The thermal decomposition of tetrazoles. Thermochimica Acta. Available from: [Link]
-
Defence Technical Information Center. (n.d.). Thermal Decomposition of Tetrazene at 90 deg C. Available from: [Link]
-
Taylor & Francis Online. (2022). Study on catalytic activity and mechanism of tetrazole-based energetic metal-organic frameworks for thermal decomposition of ammonium perchlorate. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Syntheses, crystal structures and thermal decomposition studies of two novel Mn(ii)-MOFs with tetrazole-based carboxylic acids. New Journal of Chemistry. Available from: [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Available from: [Link]
-
Frontiers in Health Informatics. (n.d.). Design, Synthesis, Molecular Docking, And Biological Evaluation Of Tetrazole Derivatives For Antimicrobial Potential. Available from: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives. Available from: [Link]
-
MDPI. (n.d.). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Available from: [Link]
-
Auctores Online. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Available from: [Link]
-
PMC. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]
-
ResearchGate. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available from: [Link]
-
CDC Stacks. (n.d.). NITRILES. Available from: [Link]
-
Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Available from: [Link]
-
ACG Publications. (2010). Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. Available from: [Link]
-
American Elements. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole-5-carbaldehyde. Available from: [Link]
-
ResearchGate. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Available from: [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[(2H-Tetrazol-2-yl)methyl]benzonitrile. Acta Crystallographica Section E. Available from: [Link]
-
PMC. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Available from: [Link]
-
Chemguide. (n.d.). the preparation of nitriles. Available from: [Link]
-
ResearchGate. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Available from: [Link]
-
Chemistry Steps. (2024). Reactions of Nitriles. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Available from: [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Available from: [Link]
-
Chalcogenide Letters. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Available from: [Link]
-
SciSpace. (n.d.). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Available from: [Link]
-
ACS Publications. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A. Available from: [Link]
-
US EPA. (2023). 2H-Tetrazole, 5-methyl- - Substance Details. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methyl-2H-tetrazole-5-carbonitrile and Benzonitrile
Introduction
In the landscape of modern drug discovery and organic synthesis, nitrile-containing molecules are indispensable building blocks. Their unique electronic properties and versatile reactivity allow for their transformation into a wide array of functional groups, including amines, amides, carboxylic acids, and ketones.[1] Among the vast family of nitriles, aromatic and heteroaromatic nitriles are of particular importance. This guide provides an in-depth comparative analysis of the reactivity of two significant compounds: the heteroaromatic 2-Methyl-2H-tetrazole-5-carbonitrile and the archetypal aromatic nitrile, Benzonitrile .
While both molecules feature a cyano group attached to a six-membered aromatic system (or what can be considered a pseudo-aromatic system in the case of the tetrazole), the profound electronic differences between the phenyl ring and the N-methylated tetrazole ring impart dramatically different chemical behaviors. The tetrazole ring, with its four nitrogen atoms, is a potent electron-withdrawing group, a property that significantly modulates the reactivity of the adjacent nitrile.[2][3] This guide will explore these differences through the lens of key chemical transformations, supported by mechanistic insights and experimental data, to provide researchers with a predictive framework for their synthetic applications.
Structural and Electronic Properties: A Tale of Two Rings
The fundamental difference in reactivity between 2-Methyl-2H-tetrazole-5-carbonitrile and benzonitrile stems from the electronic nature of the ring system to which the nitrile is attached.
-
Benzonitrile: The phenyl ring is relatively electron-neutral. The cyano group withdraws electron density from the ring via both inductive and resonance effects, deactivating the ring toward electrophilic aromatic substitution while moderately activating it for nucleophilic aromatic substitution.[4]
-
2-Methyl-2H-tetrazole-5-carbonitrile: The tetrazole ring is an exceptionally electron-deficient system due to the presence of four electronegative nitrogen atoms. This powerful inductive and resonance electron withdrawal significantly enhances the electrophilicity of the nitrile carbon, making it far more susceptible to nucleophilic attack than the nitrile carbon in benzonitrile.[2]
Comparative Reactivity Analysis
The enhanced electrophilicity of the nitrile carbon in 2-Methyl-2H-tetrazole-5-carbonitrile is the primary driver of its heightened reactivity compared to benzonitrile in several key transformations.
Nucleophilic Attack at the Nitrile Carbon
Reactions involving the direct attack of a nucleophile on the nitrile carbon are significantly accelerated by the electron-withdrawing tetrazole ring.
-
Hydrolysis: The conversion of a nitrile to a carboxylic acid, proceeding through an amide intermediate, is a cornerstone transformation.[2][5] For substituted benzonitriles, electron-withdrawing groups are known to accelerate the rate of hydrolysis by making the nitrile carbon more susceptible to attack by water or hydroxide.[4][5] By analogy, 2-Methyl-2H-tetrazole-5-carbonitrile is expected to hydrolyze under significantly milder conditions (e.g., lower temperatures, less concentrated acid/base) than benzonitrile.
-
Reduction to Amines: The reduction of nitriles to primary amines is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2][6] The more electrophilic nature of the tetrazole-substituted nitrile suggests it will undergo reduction more readily. This could manifest as faster reaction times or the feasibility of using milder reducing agents compared to those required for benzonitrile.[2]
-
Reaction with Organometallic Reagents: Grignard and organolithium reagents attack the electrophilic nitrile carbon to form an imine salt, which yields a ketone upon hydrolysis.[2][6] The heightened reactivity of 2-Methyl-2H-tetrazole-5-carbonitrile suggests these reactions can proceed with higher efficiency and potentially with a broader range of less reactive organometallic reagents.
| Reaction Type | Benzonitrile Reactivity | 2-Methyl-2H-tetrazole-5-carbonitrile (Predicted) | Causality |
| Hydrolysis | Requires forcing conditions (strong acid/base, heat)[5][7] | Hydrolyzes under milder conditions | Highly electron-deficient tetrazole ring increases nitrile carbon electrophilicity.[2] |
| Reduction (e.g., LiAlH₄) | Standard reduction conditions required[6] | Faster reaction, potentially amenable to milder reagents | Increased susceptibility to hydride attack.[2] |
| Grignard Reaction | Standard reaction to form ketones[6] | More efficient and faster reaction | Enhanced electrophilicity facilitates nucleophilic attack by the organometallic reagent.[2] |
Cycloaddition Reactions
While both nitrile groups can participate in cycloadditions, the electronic properties of the attached ring play a crucial role. For instance, in [3+2] cycloadditions involving nitrile oxides (like benzonitrile oxide), the reaction is often controlled by the LUMO(dipole)-HOMO(dipolarophile) interaction.[8][9] The electron-deficient nature of 2-Methyl-2H-tetrazole-5-carbonitrile would make it a better dipolarophile in reactions with electron-rich dipoles compared to benzonitrile.
Reactions of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require an aromatic ring that is electron-poor and contains a good leaving group.[10] The nitrile group itself is a moderate activating group for SNAr in benzonitrile systems, but the reaction generally requires additional strong electron-withdrawing groups (like a nitro group) to proceed efficiently.[4][5]
In stark contrast, the tetrazole ring is inherently and profoundly electron-deficient. This makes tetrazolyl systems with a suitable leaving group at the 5-position highly susceptible to SNAr, proceeding under much milder conditions than even highly activated benzene systems.[3][11] Therefore, if a derivative like 5-chloro-2-methyl-2H-tetrazole were compared to p-chlorobenzonitrile, the tetrazole derivative would be vastly more reactive toward nucleophiles.
Experimental Protocol: Competitive Hydrolysis
To empirically validate the predicted reactivity differences, a competitive hydrolysis experiment can be performed. This self-validating system ensures identical reaction conditions for both substrates, allowing for a direct comparison of their intrinsic reactivity.
Objective: To determine the relative rate of hydrolysis of 2-Methyl-2H-tetrazole-5-carbonitrile and benzonitrile under basic conditions.
Materials:
-
2-Methyl-2H-tetrazole-5-carbonitrile (1.0 mmol)
-
Benzonitrile (1.0 mmol)
-
Internal Standard (e.g., Dodecane, 1.0 mmol)
-
1,4-Dioxane (20 mL)
-
2 M Sodium Hydroxide solution (5 mL)
-
Hydrochloric Acid (for quenching)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
GC-MS or HPLC for analysis
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Methyl-2H-tetrazole-5-carbonitrile (109 mg, 1.0 mmol), benzonitrile (103 mg, 1.0 mmol), and the internal standard in 1,4-dioxane (20 mL).
-
Initial Sample (t=0): Withdraw a 0.5 mL aliquot of the solution, quench it with 1 M HCl, extract with ethyl acetate, and dry the organic layer over sodium sulfate. Analyze this sample to establish the initial concentration ratio.
-
Initiation: Heat the reaction mixture to 80°C. Add the 2 M NaOH solution (5 mL) to initiate the hydrolysis.
-
Monitoring: Withdraw 0.5 mL aliquots at regular intervals (e.g., 30, 60, 120, 240 minutes). Immediately quench each aliquot as described in step 2.
-
Analysis: Analyze all samples by GC-MS or HPLC. Quantify the remaining amounts of each nitrile relative to the internal standard.
-
Data Processing: Plot the percentage of unreacted nitrile versus time for both compounds. The compound whose concentration decreases more rapidly is the more reactive substrate.
Expected Outcome: The concentration of 2-Methyl-2H-tetrazole-5-carbonitrile is expected to decrease at a significantly faster rate than that of benzonitrile, confirming its higher susceptibility to nucleophilic attack.
Conclusion
The presence of the highly electron-deficient tetrazole ring renders 2-Methyl-2H-tetrazole-5-carbonitrile a significantly more reactive electrophile than benzonitrile . This enhanced reactivity is most pronounced in reactions involving nucleophilic attack at the nitrile carbon, such as hydrolysis and reduction, which are predicted to occur under milder conditions and at faster rates. Furthermore, the electron-poor nature of the tetrazole ring makes its derivatives exceptionally potent substrates for nucleophilic aromatic substitution compared to corresponding benzene systems. For researchers and drug development professionals, understanding these fundamental differences is crucial for rational reaction design, enabling the selection of appropriate conditions and the strategic use of these valuable synthetic intermediates.
References
-
Grokipedia (n.d.). Benzonitrile. Available at: [Link]
-
Chuang, C.-P., & Wang, S.-F. (1999). Face Selectivity in the 1,3-Dipolar Cycloaddition Reactions of Benzonitrile Oxide with 5-Substituted Adamantane-2-thiones and 2-Methyleneadamantanes. The Journal of Organic Chemistry, 64(5), 1640–1645. Available at: [Link]
-
Fiveable (2025). Benzonitrile Definition. Available at: [Link]
-
Science of Synthesis (n.d.). Catalytic Reduction of Nitriles. Thieme. Available at: [Link]
-
ResearchGate (n.d.). Selective reduction of benzonitrile using 5wt% Pd/Al2O3 catalyst and formic acid as a hydrogen source under additive-free conditions. Available at: [Link]
- Billman, J. H. (1962). Reduction of nitriles. U.S. Patent No. 3,062,869.
-
CORE (2019). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. Available at: [Link]
-
Brier, B. A., et al. (2020). Barrierless Reactions of Three Benzonitrile Radical Cations with Ethylene. ConnectSci, 73(8), 705-713. Available at: [Link]
-
Jaworska, M., et al. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. MDPI. Available at: [Link]
-
Millard, L., et al. (2021). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis, 11(6), 3349–3360. Available at: [Link]
-
The Journal of Organic Chemistry (n.d.). Synthesis of 2-, 3- and 4-(phenylseleno)benzonitrile by electrochemically induced aromatic nucleophilic substitution in acetonitrile. Available at: [Link]
-
askIITians (2025). How will you convert benzonitrile to Benzophenone?. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (1979). Cycloaddition reactions of sulphines with benzonitrile oxide. Available at: [Link]
-
NightHawkInLight (2022). Preparation of Benzonitriles, Part 3: By Ammoxidation. YouTube. Available at: [Link]
-
The Journal of Organic Chemistry (n.d.). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. Available at: [Link]
-
Bulletin of the Chemical Society of Japan (2006). On the Formation of Benzonitrile from Benzaldehyde and Ammonia. II. Iodine as an Oxidant. Available at: [Link]
-
NSF Public Access Repository (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Available at: [Link]
-
De Vleeschauwer, F., et al. (2012). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. PMC. Available at: [Link]
-
ResearchGate (n.d.). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds. Available at: [Link]
-
Oballa, R. M., et al. (2007). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds. Bioorganic & Medicinal Chemistry Letters, 17(4), 998-1002. Available at: [Link]
-
ResearchGate (n.d.). Production of benzonitrile from benzylamine with O2 as the oxidant. Available at: [Link]
-
ResearchGate (n.d.). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Available at: [Link]
-
Chemistry Steps (2021). Nucleophilic Aromatic Substitution. Available at: [Link]
-
LibreTexts Chemistry (2023). 20.7 Chemistry of Nitriles. Available at: [Link]
-
MDPI (2012). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Available at: [Link]
-
Michigan State University Chemistry (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
-
RSC Publishing (2025). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. Available at: [Link]
-
Cheméo (n.d.). 2H-Tetrazole, 2-methyl-. Available at: [Link]
-
Preprints.org (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Available at: [Link]
-
MDPI (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of 2H-tetrazoles. Available at: [Link]
-
PMC (2025). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Available at: [Link]
-
ResearchGate (n.d.). Study on Synthesis and Reactivity of 5-Nitro-2H-tetrazole and Crystal Structrue of Some Products. Available at: [Link]
-
NIST WebBook (n.d.). 2H-Tetrazole, 2-methyl-. Available at: [Link]
-
NIH (n.d.). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. PMC. Available at: [Link]
-
HETEROCYCLES (2014). The reaction of 2-((trimethylsilyl)methyl)-2h-tetrazoles with aldehydes and ketones. Available at: [Link]
-
NIH (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Available at: [Link]
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Structural Confirmation of 2-Methyl-2H-tetrazole-5-carbonitrile: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
Objective: To provide a technical comparison between Single Crystal X-ray Diffraction (SC-XRD) and spectroscopic alternatives (NMR, DFT) for the definitive structural confirmation of 2-Methyl-2H-tetrazole-5-carbonitrile .
The Core Problem: The alkylation of 5-substituted tetrazoles typically yields a mixture of N1- and N2-isomers .[1][2] While N2-isomers are often thermodynamically favored, kinetic conditions can produce N1-isomers. Standard
Part 1: The Regioisomer Challenge
The synthesis of 2-Methyl-2H-tetrazole-5-carbonitrile generally proceeds via the methylation of 5-cyanotetrazole (or its precursors). This reaction is governed by tautomeric equilibrium, leading to two potential products.
Pathway Visualization
The following diagram illustrates the divergent alkylation pathways that necessitate rigorous structural proof.
Figure 1: Divergent alkylation pathways of the tetrazole ring. Distinguishing the N2-isomer (green) from the N1-isomer (red) is the primary analytical objective.
Part 2: Comparative Analysis of Analytical Methods
The following table objectively compares the available methods for structure confirmation.
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy ( | DFT Computation | |
| Certainty | Absolute (100%) | Low to Moderate | High | Moderate (Predictive) |
| Isomer Distinction | Direct visualization of N-C bond | Inferential (Chemical Shift) | Direct ( | Energetic comparison |
| Sample State | Single Crystal (Solid) | Solution | Solution | Virtual |
| Time to Result | 24–48 Hours (inc. growth) | 10–30 Minutes | 4–12 Hours (low sensitivity) | Days (CPU time) |
| Cost | High (Instrument/Service) | Low | Medium | Low |
| Limitation | Requires suitable crystal | Ambiguous shifts for tetrazoles | Requires | Depends on basis set |
Why Standard NMR Fails
In 2-Methyl-2H-tetrazole-5-carbonitrile:
-
Proton Isolation: The methyl protons are isolated from the tetrazole ring by a heteroatom (Nitrogen). There are no vicinal protons for COSY coupling.
-
Chemical Shift Overlap: The
shift difference between N1-Me and N2-Me is often ppm, which is unreliable without an authentic standard of both isomers for side-by-side comparison.
Part 3: X-ray Crystallography Data (The Gold Standard)
Since specific crystallographic data for this exact molecule is often proprietary or absent from public databases (see Reference 1), researchers must generate their own. Below are the Target Structural Parameters derived from validated analogs (e.g., 2-substituted tetrazoles) that serve as the criteria for confirmation.
Critical Bond Length Diagnostics
To confirm the 2H-isomer (N2-alkylation), your refined structure must exhibit specific bond length alternations characteristic of the 2H-tetrazole ring resonance system.
| Bond | Expected Length (2H-Isomer) | Expected Length (1H-Isomer) | Structural Insight |
| N2–C(Methyl) | 1.45 – 1.47 Å | N/A | Defines the alkylation site. |
| N2–N3 | 1.32 – 1.34 Å | ~1.36 Å | N2-N3 is shorter in 2H isomers due to double bond character. |
| N1–N2 | 1.32 – 1.34 Å | ~1.36 Å | Symmetry in 2H isomers often makes N1-N2 and N2-N3 similar. |
| C5–N1 | 1.33 – 1.35 Å | ~1.32 Å | |
| C5–N4 | 1.33 – 1.35 Å | ~1.36 Å |
Interpretation: In the 2H-isomer, the tetrazole ring often shows higher symmetry in bond lengths (N1-N2
Crystal Packing & Lattice
-
Space Group: Small polar organics like this frequently crystallize in monoclinic systems (e.g., P21/c) or triclinic (P-1).
-
Intermolecular Forces: Look for weak
hydrogen bonding between the methyl hydrogens and the nitrile nitrogen of adjacent molecules, forming chain-like motifs.
Part 4: Experimental Protocols
Protocol A: Crystal Growth (Slow Evaporation)
Objective: Obtain a single crystal of dimensions
-
Solvent Selection: Dissolve 20 mg of the crude product in minimal Acetonitrile or Ethanol .
-
Note: Avoid DMSO or DMF as they are difficult to evaporate.
-
-
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust). -
Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing a non-solvent (e.g., Hexane or Diethyl Ether). Cap the outer jar.
-
Incubation: Store at 4°C in a vibration-free environment for 3–7 days.
Protocol B: Data Collection & Refinement Workflow
The following Graphviz diagram outlines the critical decision points in the crystallographic workflow.
Figure 2: Step-by-step workflow for X-ray structure determination.
Refinement Tips for Tetrazoles:
-
Disorder: The methyl group may exhibit rotational disorder. Use PART commands in SHELXL if electron density is smeared.
-
N-Assignment: Ensure the Nitrogen atoms are assigned correctly. If the thermal ellipsoids are oddly shaped, check if you have swapped a C and N atom in the ring (they have similar scattering factors).
References
-
BenchChem. 2-Methyl-2H-tetrazole-5-carbonitrile | Regioselective Synthesis and Isomer Control. (Accessed 2024). Link
- Context: Discusses the synthesis and the lack of published crystallographic d
-
Hu, B., & Li, Y. X. (2007). 2-[(2H-Tetrazol-2-yl)methyl]benzonitrile.[3][4] Acta Crystallographica Section E: Structure Reports Online, 64(1), o221. Link
- Context: Provides comparative bond lengths for N2-substituted tetrazoles.
-
Xing, Z., & Qu, Z. R. (2008).[5] 4-[(2H-Tetrazol-2-yl)methyl]benzonitrile.[5] Acta Crystallographica Section E: Structure Reports Online, 64(2), o445.[5] Link
- Context: Serves as a structural analog for lattice parameter estim
-
Ostrovskii, V. A., et al. Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application.Link
- Context: Comprehensive review on the bond length redistribution in tetrazole rings upon alkyl
-
Lyakhov, A. S., et al. (2021). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures. Beilstein Journal of Organic Chemistry. Link
- Context: Discusses N1 vs N2 bond length differences in detailed crystallographic studies.
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A Senior Application Scientist's Guide to the Validation of Analytical Standards for 5-Cyano-2-Methyltetrazole
Introduction: The Critical Role of a Validated Standard
In the landscape of pharmaceutical development and materials science, 5-cyano-2-methyltetrazole represents a key heterocyclic building block. Its unique combination of a nitrogen-rich tetrazole ring and a reactive cyano group makes it a valuable precursor for synthesizing novel compounds with potential applications ranging from active pharmaceutical ingredients (APIs) to energetic materials. The integrity of any research and development, quality control (QC), or manufacturing process hinges on the quality of its starting materials. Therefore, an accurately characterized and validated analytical standard for 5-cyano-2-methyltetrazole is not merely a laboratory reagent; it is the bedrock of reliable data, product safety, and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies and a comprehensive framework for the validation of a 5-cyano-2-methyltetrazole reference standard. We will move beyond rote procedural steps to explore the scientific rationale behind method selection and validation parameter design, in alignment with global regulatory expectations such as the ICH Q2(R2) and USP General Chapter <1225> guidelines.[1][2][3][4][5][6][7][8][9] The objective is to demonstrate that an analytical procedure is unequivocally "fit for purpose".[6][10][11]
Part 1: Strategic Selection of the Primary Analytical Technique
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., identification, purity, or assay). 5-Cyano-2-methyltetrazole is a small, polar organic molecule with a UV-active heterocycle, making it amenable to several techniques.
Comparative Analysis of Key Methodologies
| Technique | Principle | Strengths for 5-Cyano-2-Methyltetrazole | Limitations & Considerations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection via UV absorbance. | Excellent for Quantification: High precision and accuracy for assay and impurity determination. Robust & Accessible: Standard instrumentation in most QC labs. The tetrazole ring provides a suitable chromophore for UV detection. | Moderate Specificity: May not resolve co-eluting impurities with similar UV spectra. Requires a reference standard for quantification. |
| LC-MS/MS | HPLC separation coupled with mass spectrometry for detection and structural elucidation. | Unmatched Specificity: Can distinguish compounds based on mass-to-charge ratio and fragmentation patterns, ideal for impurity identification. High Sensitivity: Excellent for trace-level impurity analysis (LOD/LOQ).[12][13][14] | Complex & Costly: Requires more specialized equipment and expertise. Potential for matrix effects and ion suppression. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry. | High-Efficiency Separation: Can be effective for small, volatile molecules. | Thermal Stability Risk: The tetrazole ring may be susceptible to thermal degradation in the GC inlet or column, potentially leading to inaccurate results. Derivatization may be required. |
| qNMR | Quantitative Nuclear Magnetic Resonance Spectroscopy. | Primary Method: Can determine purity and assign a value to a reference standard without comparison to another standard. Provides structural confirmation. | Lower Sensitivity: Not suitable for trace impurity analysis. Requires a high-field NMR and specialized expertise. Expensive instrumentation. |
Workflow for Analytical Method Selection
The following diagram illustrates the logical process for selecting the optimal analytical method for routine quality control of 5-cyano-2-methyltetrazole.
Caption: Decision workflow for selecting the primary analytical method.
Part 2: A Comprehensive Validation Protocol for an HPLC-UV Method
The objective of method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[10] The following protocol outlines the validation of a reverse-phase HPLC method for the assay and impurity determination of 5-cyano-2-methyltetrazole, adhering to ICH Q2(R2) principles.[4][9][15]
Logical Flow of the Validation Process
This diagram outlines the interconnected stages of a complete analytical method validation project.
Caption: The three phases of an analytical method validation project.
Step-by-Step Experimental Protocols
1. System Suitability Test (SST)
-
Causality: The SST is not a validation parameter itself, but a prerequisite for all other tests. It ensures the chromatographic system is performing adequately on a given day, guaranteeing the validity of the results generated.[4]
-
Protocol:
-
Prepare a system suitability solution containing 5-cyano-2-methyltetrazole and a known, closely eluting impurity or a related compound.
-
Inject the solution six replicate times.
-
Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates.
-
-
Acceptance Criteria:
-
%RSD of peak area < 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
Resolution between analyte and adjacent peak > 2.0
-
2. Specificity (Selectivity)
-
Causality: This is the most critical validation parameter. It proves the method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.[4][10] A stability-indicating method is one that demonstrates specificity for degradation products.[11][15]
-
Protocol (Forced Degradation):
-
Expose solutions of 5-cyano-2-methyltetrazole to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C dry heat for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC-UV and LC-MS.
-
Assess the purity of the main peak in the stressed chromatograms using a photodiode array (PDA) detector.
-
-
Acceptance Criteria:
-
The method must resolve the main peak from all degradation product peaks.
-
Peak purity analysis should show no evidence of co-elution.
-
LC-MS analysis should confirm the identity of the main peak and provide mass data for degradants.
-
3. Linearity and Range
-
Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[4][16]
-
Protocol:
-
Prepare a stock solution of the 5-cyano-2-methyltetrazole reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay method, this range should typically span 80% to 120% of the target concentration.[16] For an impurity method, it should bracket the expected impurity levels.
-
Inject each standard in triplicate.
-
Plot the average peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
-
4. Accuracy
-
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spike/recovery experiments.[4][8]
-
Protocol:
-
Prepare a placebo or a sample matrix.
-
Spike the placebo with the 5-cyano-2-methyltetrazole standard at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).[16]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0% for each level.
-
5. Precision
-
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[4][8]
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets.
-
-
-
Acceptance Criteria:
-
Repeatability: %RSD ≤ 1.0%.
-
Intermediate Precision: %RSD ≤ 2.0%.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be determined with suitable precision and accuracy.[4][8] These are critical for impurity analysis.
-
Protocol (Based on Signal-to-Noise):
-
Prepare and inject a series of increasingly dilute solutions of 5-cyano-2-methyltetrazole.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1 for the LOQ.
-
Confirm the LOQ by injecting six replicate samples at this concentration and verifying that the precision (%RSD) and accuracy (% Recovery) are acceptable.
-
-
Acceptance Criteria:
-
LOD: S/N ≥ 3.
-
LOQ: S/N ≥ 10, with %RSD ≤ 10% and recovery of 80-120%.
-
7. Robustness
-
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4][10]
-
Protocol:
-
Analyze a sample while making small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., ± 2% organic).
-
Detection wavelength (e.g., ± 2 nm).
-
-
Assess the impact on system suitability parameters (e.g., retention time, resolution, peak shape).
-
-
Acceptance Criteria:
-
All system suitability parameters must remain within their acceptance criteria despite the variations.
-
Part 3: Data Summary and References
The results of the validation study should be compiled into a comprehensive report. The following tables provide an example of how to summarize the quantitative data.
Summary of Validation Data (Example)
Table 1: Linearity Results
| Parameter | Result | Acceptance Criterion |
|---|---|---|
| Range | 0.8 - 12.0 µg/mL | 80 - 120% of Target |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
| Y-Intercept | 150.3 | Close to zero |
Table 2: Accuracy (Recovery) Results
| Spike Level | Mean Recovery (%) | %RSD | Acceptance Criterion |
|---|---|---|---|
| 80% | 99.5% | 0.8% | 98.0 - 102.0% |
| 100% | 100.2% | 0.6% | 98.0 - 102.0% |
| 120% | 101.1% | 0.7% | 98.0 - 102.0% |
Table 3: Precision Results
| Precision Level | %RSD | Acceptance Criterion |
|---|---|---|
| Repeatability (n=6) | 0.5% | ≤ 1.0% |
| Intermediate Precision (n=6) | 0.9% | ≤ 2.0% |
Table 4: LOD & LOQ Results
| Parameter | Result | Method |
|---|---|---|
| LOD | 0.02 µg/mL | S/N ≈ 3 |
| LOQ | 0.07 µg/mL | S/N ≈ 10 |
References
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Source: Pharmacopeia.
- USP <1225> Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
- ICH Guidelines for Analytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA.
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Source: ECA Academy.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub.
- Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
- Quality Guidelines. Source: ICH.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: EMA.
- ICH and FDA Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: EMA.
- Q2(R2) Validation of Analytical Procedures: Text and Methodology. Source: EMA.
- Analytical Method Validation (AMV) in Pharmaceuticals. Source: Pharmaguideline.
- Flow Cytometric Analysis of 5-Cyano-2,3-Ditolyl Tetrazolium Chloride Activity of Marine Bacterioplankton in Dilution Cultures. Source: PMC.
- Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. Source: PMC.
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Source: Hindawi.
- PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. Source: EDQM.
- 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6.
- Validation of analytical methods for active constituents and agricultural products. Source: Australian Pesticides and Veterinary Medicines Authority.
- Cyanotoxins Analytical Methods Overview and New Developments. Source: EPA.
- Application Compendium of Comprehensive 2D GC Vol.1-5. Source: Shimadzu.
- 5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride. Source: Sigma-Aldrich.
- Q2(R2) Validation of Analytical Procedures.
- Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. Source: Refubium - Freie Universität Berlin.
- multiclass cyanotoxin analysis in reservoir waters: tandem solid-phase extraction followed by. Source: Digitala Vetenskapliga Arkivet.
- Comprehensive Two-Dimensional Liquid Chromatography / Triple Quadrupole Mass Spectrometry for Analysis of Carotenoids in Red Chili Pepper. Source: Shimadzu.
- New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. Source: ThermoFisher.
- Application of mass spectrometry to the study of prototropic equilibria in 5-substituted tetrazoles in the gas phase; experimental evidence and theoretical considerations. Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Source: MDPI.
- Process for the production of 5-methyltetrazole.
- SYNTHESIS AND CHARACTERIZATION OF N-((TETRAZOL-5- YL)METHYL)CYCLOHEXANAMINE THROUGH 2D NMR EXPERIMENTS. Source: Journal Marocain de Chimie Hétérocyclique.
- Method Validation Guidelines for the Analysis of Cyanotoxins.
- CASE via MS: Ranking Structure Candidates by Mass Spectra.
- Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Source: Medicines for All institute (M4ALL) - Virginia Commonwealth University.
- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Source: Life Science Journal.
- Quantification of Multi-class Cyanopeptides in Swiss Lakes with Automated Extraction, Enrichment and Analysis by Online-SPE HPLC. Source: Semantic Scholar.
- Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys. Source: PMC.
- Thiol-methylsulfone-based hydrogels for cell encapsulation: reactivity optimization of aryl. Source: OPUS - University of Würzburg.
- GC/MS Installation Evaluation Quick Reference Guide. Source: Agilent.
- Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Source: HPLC.UV-Vis.com.
- Quantification of Multi-class Cyanopeptides in Swiss Lakes with Automated Extraction, Enrichment and Analysis by Online-SPE HPLC-HRMS/MS. Source: CHIMIA.
- 5-CYANO-2-METHYLPYRIDINE(3222-48-8) 1H NMR spectrum. Source: ChemicalBook.
- New GCMS Applic
- Use of 5-Cyano-2,3-Ditolyl-Tetrazolium Chloride Staining as an Indicator of Biocidal Activity in a Rapid Assay for Anti-Acanthamoeba Agents. Source: PMC.
- An Improved Synthesis of 5-Substituted Tetrazoles.
- Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Source: PMC.
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
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- 7. investigationsquality.com [investigationsquality.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. fda.gov [fda.gov]
- 16. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
GC-MS Analysis Protocols for Volatile Tetrazole Intermediates: A Comparative Guide to Column Chemistries and Sample Introduction Techniques
Executive Summary
Tetrazoles are critical structural motifs in modern pharmacology, most notably in angiotensin II receptor blockers (sartans) and high-energy materials. However, the synthesis and degradation of tetrazole-containing compounds often generate volatile intermediates, such as alkyl tetrazoles, azido-impurities, and nitrosamines. Analyzing these low-molecular-weight, polar, and thermally labile compounds via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges.
This guide objectively compares sample introduction techniques and GC column chemistries, providing researchers with a field-proven, self-validating protocol for the trace analysis of volatile tetrazole intermediates and genotoxic impurities (GTIs).
The Mechanistic Challenge: Thermal Instability
As an analytical scientist, the foundational rule of tetrazole analysis is understanding their thermal behavior. Tetrazoles and their azido-precursors are highly susceptible to thermal degradation. At temperatures exceeding 140–150 °C, the tetrazole ring can undergo rapid ring cleavage, extruding nitrogen gas (
If a standard GC direct liquid injection is used with an inlet temperature of 250 °C, the target volatile tetrazoles—and even the active pharmaceutical ingredient (API) matrix itself—can decompose in the inlet before ever reaching the column. This thermal stress leads to artifact formation, matrix interference, and inaccurate quantification of genotoxic impurities (GTIs)[3].
Fig 1. Thermal decomposition pathway of tetrazoles in high-temperature GC inlets.
Comparative Analysis 1: Sample Introduction Techniques
To mitigate thermal degradation and matrix effects, the method of sample introduction is critical. We compare Direct Liquid Injection against Headspace Solid-Phase Microextraction (HS-SPME) for the analysis of volatile tetrazoles and their nitrogenous impurities in pharmaceutical matrices[4].
-
Direct Liquid Injection : Involves injecting the solvated sample directly into a hot vaporization chamber. While simple, the high boiling point of typical diluents (like DMSO) requires high inlet temperatures, triggering the decomposition of the tetrazole API and masking trace volatile impurities[3].
-
HS-SPME : Extracts only the volatile intermediates from the headspace above the sample, leaving the non-volatile, thermally labile tetrazole API in the vial. The SPME fiber is then rapidly desorbed in the GC inlet. This minimizes the time the analytes spend in the hot zone and completely eliminates matrix-induced inlet fouling[4].
Comparative Analysis 2: GC Column Chemistries
Volatile tetrazole intermediates and related nitrogenous impurities (like nitrosamines) are highly polar.
-
Non-Polar Columns (e.g., HP-5MS / 5% Phenyl) : While widely used for general screening, polar tetrazole derivatives often exhibit severe peak tailing on non-polar stationary phases due to secondary interactions with active sites on the silica tubing[5],[6].
-
Polar Columns (e.g., DB-WAX / Polyethylene Glycol) : PEG-based columns provide superior hydrogen-bonding interactions, resulting in sharp, symmetrical peaks for polar nitrogen-containing volatiles and significantly lowering the Limit of Detection (LOD)[6],[4].
Performance Comparison Table
| Parameter | Direct Injection + HP-5MS | HS-SPME + DB-WAX |
| Matrix Interference | High (API decomposition in inlet) | Low (Only volatiles extracted) |
| Thermal Degradation | High risk (Prolonged inlet exposure) | Minimized (Rapid desorption) |
| Peak Shape (Tailing Factor) | 1.5 - 2.0 (Tailing for polar amines) | 0.9 - 1.1 (Excellent symmetry) |
| LOD (Genotoxic Impurities) | 50 - 250 ng/g | 15 - 50 ng/g |
| Recovery (%) | 70 - 85% | 91 - 104% |
Validated HS-SPME-GC-MS/MS Protocol
This self-validating protocol utilizes HS-SPME coupled with a DB-WAX column and tandem mass spectrometry (MRM mode) to ensure the highest specificity and sensitivity for volatile tetrazole intermediates and related impurities[6],[4].
Step-by-Step Methodology
-
Sample Preparation : Weigh 100 mg of the tetrazole-containing sample into a 20 mL headspace vial. Add 2.0 mL of saturated
solution (to decrease analyte solubility and drive volatiles into the headspace). -
Internal Standard Addition : Spike the sample with 20 µL of an isotopically labeled internal standard (e.g., NDMA-
) to correct for matrix effects and extraction efficiency. Seal the vial immediately with a PTFE-lined septum[4]. -
Headspace Incubation : Pre-incubate the vial at 80 °C for 10 minutes with agitation (e.g., 250 rpm) to establish thermodynamic equilibrium between the liquid and gas phases[4].
-
SPME Extraction : Insert a 50/30 µm DVB/CAR/PDMS SPME fiber into the headspace. Expose the fiber for exactly 30 minutes at 80 °C to adsorb the volatile intermediates[4].
-
Thermal Desorption : Retract the fiber and immediately introduce it into the GC inlet. Desorb the analytes at 250 °C for 5 minutes in splitless mode. The rapid transfer limits the thermal degradation of any co-extracted semi-volatiles[4].
-
GC-MS/MS Analysis :
-
Column : DB-WAX Ultra Inert (30 m × 0.25 mm i.d., 0.25 µm film thickness)[6].
-
Oven Program : 50 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min).
-
MS Mode : Electron Impact (EI) ionization at 70 eV, utilizing Multiple Reaction Monitoring (MRM) for high selectivity against complex matrices[6].
-
Fig 2. Optimized HS-SPME-GC-MS workflow for volatile tetrazole intermediates.
References
-
Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles Source: Chemical Reviews (ACS Publications) URL:[Link][1]
-
Thermal Decomposition of Tetrazene at 90 deg C Source: Defense Technical Information Center (DTIC) URL:[Link][2]
-
A review on analytical challenges in monitoring and controlling genotoxic impurities Source: SciSpace URL:[Link][3]
-
Total ion chromatograms obtained for the 3 tested capillary columns: HP-5MS vs DB-WAX Source: ResearchGate URL:[Link][5]
-
Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS Source: ResearchGate URL:[Link][6]
-
Evaluation and optimization of a HS-SPME-assisted GC-MS/MS method for monitoring nitrosamine impurities Source: Ovid (Journal of Pharmaceutical and Biomedical Analysis) URL:[Link][4]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
